Trixolane
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-18(13-9-15(20-2)17(22-4)16(10-13)21-3)24-12-14(25-18)11-19-5-7-23-8-6-19/h9-10,14H,5-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBPMQEBOCFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCOCC2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866130 | |
| Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47420-28-0 | |
| Record name | Trixolane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047420280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCC8KA23AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Trixolanes: A Technical Guide on Artefenomel (OZ439)
A Note on Terminology: The term "Trixolane" can refer to the 1,2,4-trioxolane chemical structure. In the context of antimalarial drug development, the most prominent and well-researched compound featuring this structure is Artefenomel, also known as OZ439. This document will focus on the mechanism of action of Artefenomel as a representative and clinically relevant trioxolane.
Introduction
Artefenomel (OZ439) is a synthetic, orally active antimalarial compound belonging to the ozonide class. It is a synthetic peroxide that retains the endoperoxide bridge characteristic of the artemisinin class of antimalarials but possesses a unique structure, including a sterically bulky amantadine ring.[1] Developed as a potential single-dose treatment for malaria, Artefenomel exhibits potent activity against multiple stages of the Plasmodium parasite's lifecycle.[2] Its mechanism of action is similar to that of artemisinins, involving activation by intraparasitic iron sources and subsequent generation of reactive species that damage parasite components.[3][4]
Core Mechanism of Action
The antimalarial activity of Artefenomel is contingent on its activation within the Plasmodium parasite, which primarily resides in infected red blood cells. The proposed mechanism can be broken down into several key steps:
Reductive Activation by Heme
The parasite's digestion of hemoglobin in its food vacuole releases large quantities of heme (Fe(II)-protoporphyrin IX). Artefenomel is activated through a reductive interaction with this heme.[5] The iron (II) in the heme molecule is believed to catalyze the cleavage of the endoperoxide bridge in the trioxolane ring of Artefenomel. This initial step is critical, as it transforms the relatively stable drug molecule into a highly reactive species.
Generation of Carbon-Centered Radicals
Following the heme-mediated cleavage of the endoperoxide bond, a series of molecular rearrangements leads to the formation of highly reactive carbon-centered radicals. This process is a hallmark of the mechanism of action for both artemisinins and Artefenomel. These radicals are indiscriminate in their reactivity and are the primary effectors of the drug's parasiticidal action.
Alkylation of Parasite Proteins and Other Biomolecules
The generated carbon-centered radicals rapidly react with and alkylate a multitude of biological macromolecules within the parasite, including proteins and potentially other targets. This covalent modification disrupts the normal function of these essential molecules, leading to a cascade of cellular damage and ultimately, parasite death. The ability of Artefenomel to alkylate parasite proteins has been demonstrated experimentally. While both artemisinin and Artefenomel act through heme-mediated activation, the extent of heme alkylation versus protein alkylation may differ between the two, potentially accounting for variations in their activity profiles.
Disruption of Mitochondrial Function and Generation of Reactive Oxygen Species (ROS)
In addition to direct alkylation damage, Artefenomel's mechanism also involves the disruption of the parasite's mitochondrial function. This leads to an increase in the production of reactive oxygen species (ROS), which are highly toxic to the parasite. The resulting oxidative stress further contributes to the cellular damage and demise of the parasite.
The multi-faceted nature of Artefenomel's mechanism, involving both alkylation of key parasite proteins and the induction of oxidative stress, contributes to its potent and rapid parasiticidal activity across multiple lifecycle stages.
Quantitative Data
The following tables summarize key quantitative data related to the activity of Artefenomel.
| Parameter | Value | Organism/System | Reference |
| IC50 | 2.9 µM | SARS-CoV-2 in Vero cells |
| Parameter | Value | System | Reference |
| EC50 (Concentration with half-maximal killing effect) | 2.89 ng/mL | In vitro induced blood-stage Plasmodium falciparum | |
| Emax (Maximum killing rate) | 0.194/h | In vitro induced blood-stage Plasmodium falciparum |
Experimental Protocols
In Vitro Reductive Activation of Artefenomel by Heme
Objective: To investigate the formation of covalent heme-drug adducts and the generation of radical species upon the interaction of Artefenomel with heme.
Methodology:
-
Artefenomel (OZ439) is incubated in an in vitro system containing heme.
-
A reducing agent, such as dithionite or the biologically relevant glutathione, is added to the reaction mixture to facilitate the reductive activation of Artefenomel by heme.
-
The reaction products are analyzed using techniques such as mass spectrometry to detect the formation of covalent adducts between Artefenomel and heme.
-
The generation of carbon-centered radicals from Artefenomel can be inferred through trapping experiments, for instance, by observing the reaction of these radicals with glutathione.
Assessment of Parasite Viability and Killing Rate
Objective: To quantify the antimalarial activity of Artefenomel against Plasmodium falciparum.
Methodology:
-
Cultures of Plasmodium falciparum are established in human red blood cells.
-
The parasite cultures are exposed to varying concentrations of Artefenomel.
-
Parasite viability and growth inhibition are assessed over time using methods such as microscopy (to count parasitemia) or SYBR Green I-based fluorescence assays.
-
The data is used to calculate parameters such as the EC50 (the concentration at which 50% of the maximal effect is observed) and the maximum killing rate (Emax). The parasite clearance half-life can also be determined from the rate of parasite clearance.
Visualizations
Caption: Proposed mechanism of action of Artefenomel (OZ439).
Caption: Experimental workflow for in vitro activation studies.
References
- 1. artefenomel | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. What is Artefenomel Mesylate used for? [synapse.patsnap.com]
- 3. Characterizing the pharmacological interaction of the antimalarial combination artefenomel-piperaquine in healthy volunteers with induced blood-stage Plasmodium falciparum to predict efficacy in patients with malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Ferroquine on the Solubilization of Artefenomel (OZ439) during in Vitro Lipolysis in Milk and Implications for Oral Combination Therapy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Trixolane: A Comprehensive Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathways and chemical properties of trixolanes, a class of compounds containing a 1,2,4-trioxolane ring. These molecules, particularly synthetic ozonides, have garnered significant attention as potent antimalarial agents, representing a promising therapeutic class in the face of emerging drug resistance. This document details the synthetic methodologies, key chemical characteristics, and the underlying mechanism of action that make trixolanes a compelling subject of research and development.
Introduction to Trixolanes
Trixolanes are heterocyclic compounds featuring a five-membered ring containing three oxygen atoms, with two being adjacent (a peroxide linkage). The 1,2,4-trioxolane structure is the hallmark of synthetic antimalarial peroxides, developed to mimic the pharmacophore of the natural product artemisinin.[1][2] The endoperoxide bridge within the trioxolane ring is the critical functional group responsible for their biological activity.[1][3] Prominent examples of trioxolane-based antimalarial drug candidates include arterolane and artefenomel (OZ439).[4] The primary mechanism of action involves the iron-mediated cleavage of the endoperoxide bond within the malaria parasite, leading to the generation of reactive oxygen species and subsequent cell death.
Synthesis Pathways
The cornerstone of 1,2,4-trioxolane synthesis is the Griesbaum co-ozonolysis reaction. This versatile reaction allows for the stereocontrolled formation of the trioxolane ring from readily available starting materials.
2.1. General Griesbaum Co-ozonolysis Workflow
The Griesbaum co-ozonolysis involves the reaction of an olefin with ozone in the presence of a ketone. The reaction proceeds through the formation of a primary ozonide, which then decomposes to a carbonyl oxide and a ketone. A subsequent [3+2] cycloaddition between the carbonyl oxide and a ketone (or an O-methyloxime precursor) yields the final 1,2,4-trioxolane.
2.2. Enantioselective Synthesis of a trans-3"-Substituted Trixolane Analogue
A key strategy for developing potent and selective this compound antimalarials involves the stereocontrolled synthesis of specific diastereomers. The following pathway describes an enantioselective synthesis of a trans-3"-carbamate-substituted trioxolane.
Experimental Protocols
3.1. General Procedure for Griesbaum Co-ozonolysis
This protocol is adapted from the synthesis of related trioxolane analogues.
-
A solution of the substituted cyclohexene silyl ether (1 equivalent) and adamantan-2-one O-methyloxime (2 equivalents) in a suitable solvent (e.g., CCl₄ or dichloromethane) is cooled to -78 °C.
-
Ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 1,2,4-trioxolane intermediate.
3.2. Synthesis of (1R,3”R)-Dispiro[adamantane-2,3’-trioxolane-5’,1”-cyclohexan]-3”-yl morpholine-4-carboxylate (8f)
The following is an example of a specific experimental protocol for the synthesis of a this compound carbamate derivative.
-
To a solution of the activated p-nitrophenylcarbonate intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane), morpholine (2.5 equivalents) is added.
-
The reaction is stirred at room temperature for a specified time (e.g., 3.5 hours).
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is concentrated and purified by flash column chromatography (e.g., using a silica gel cartridge with a gradient of ethyl acetate in hexanes) to afford the final carbamate product as a colorless oil.
Chemical Properties
The chemical properties of trixolanes are critical to their pharmacokinetic and pharmacodynamic profiles. Key properties include molecular weight, lipophilicity (logP/logD), solubility, and stability.
4.1. Physicochemical Properties of 1,2,4-Trioxolane
The parent 1,2,4-trioxolane is a simple heterocyclic compound. Its properties, as computed by PubChem, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂H₄O₃ | |
| Molecular Weight | 76.05 g/mol | |
| XLogP3-AA | -0.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Exact Mass | 76.016043985 Da |
4.2. Structure-Activity and Structure-Property Relationships
For antimalarial trioxolanes, the substituents on the cyclohexane ring significantly influence the drug-like properties.
-
Lipophilicity: More lipophilic trioxolanes have shown better oral activity, although this can be associated with poor aqueous solubility.
-
Solubility: Poor aqueous solubility is a challenge in the formulation of some trioxolane candidates, such as artefenomel.
-
Metabolic Stability: High plasma clearance values for some trioxolanes suggest potential metabolic instability. The side chains are often modified to improve metabolic stability, for instance, by introducing carbamate groups.
-
Stereochemistry: The stereochemistry of the substituents on the cyclohexane ring is crucial for antimalarial activity. The trans configuration of 3"-substituted trioxolanes can be more stable and exhibit potent efficacy.
Mechanism of Action: The Role of Ferrous Iron
The antimalarial activity of trixolanes is contingent upon the presence of ferrous iron (Fe²⁺), which is abundant in the malaria parasite due to hemoglobin digestion.
The interaction between the trioxolane and ferrous iron is believed to be a Fenton-type reaction that leads to the reductive cleavage of the O-O bond. This process generates highly reactive radical species that damage parasite macromolecules, leading to parasite death. The conformational dynamics of the trioxolane molecule can influence its reactivity with iron sources.
Conclusion
Trixolanes represent a vital class of synthetic antimalarial compounds with a clear mechanism of action and well-defined synthetic pathways. The Griesbaum co-ozonolysis reaction provides a robust and stereocontrolled method for their synthesis. Ongoing research focuses on optimizing the physicochemical and pharmacokinetic properties of this compound analogues through modification of the substituents on the core structure to develop next-generation antimalarial drugs that can overcome existing resistance. This guide provides a foundational understanding for researchers and professionals engaged in the discovery and development of these important therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of chemical synthesis of trioxan derivatives in respect of artemisinin as anti malarial drug - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Trioxolanes with Superior Drug-Like Properties and In vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to Trixolane (CAS: 47420-28-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trixolane, with the CAS number 47420-28-0, is a heterocyclic organic compound identified as 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine. Its molecular formula is C₁₈H₂₇NO₆ and it has a molecular weight of 353.41 g/mol . This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine | |
| CAS Number | 47420-28-0 | |
| Molecular Formula | C₁₈H₂₇NO₆ | |
| Molecular Weight | 353.41 g/mol | |
| Boiling Point | 461.2 °C at 760 mmHg | [1] |
| Density | 1.148 g/cm³ | [1] |
| Flash Point | 132.1 °C | [1] |
Synthesis of this compound
A plausible synthetic pathway is outlined below. This should be considered a theoretical framework, and experimental conditions would require optimization.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol for the synthesis of this compound based on common organic chemistry reactions for similar structures.
Step 1: Ketalization to form 2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane-4-methanol
-
To a solution of 3,4,5-trimethoxyacetophenone in toluene, add an equimolar amount of glycerol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired dioxolane methanol intermediate.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the intermediate from Step 1 in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a slight excess of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) or a halogenating agent (e.g., thionyl chloride) and a non-nucleophilic base, such as triethylamine or pyridine.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Monitor the formation of the activated intermediate by TLC.
-
Once the reaction is complete, quench with water and extract the product into the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and evaporate the solvent to obtain the activated dioxolane intermediate.
Step 3: Nucleophilic Substitution with Morpholine
-
Dissolve the activated intermediate from Step 2 in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a slight excess of morpholine to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) to facilitate the nucleophilic substitution.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and partition between water and an organic solvent like ethyl acetate.
-
Wash the organic layer extensively with water and brine to remove the solvent and any unreacted morpholine.
-
Dry the organic layer, filter, and concentrate under vacuum.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Information in the public domain regarding the specific biological activity and mechanism of action of this compound is limited. However, a US patent application (US 20100226943 A1) mentions its use in compositions for controlling bioadhesion, which suggests potential applications in preventing biofilm formation or for its antimicrobial properties against bacterial, viral, and fungal pathogens.[2]
The morpholine ring is a common scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities. The trimethoxyphenyl group is also present in many biologically active compounds, including some that interact with microtubules.
Given the structural motifs, a hypothetical mechanism of action could involve the disruption of microbial cell membranes or interference with key cellular processes. The following diagram illustrates a potential workflow for investigating the biological activity of this compound.
Caption: Experimental workflow for elucidating this compound's bioactivity.
Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound (CAS: 47420-28-0) is a morpholine derivative with potential applications in the life sciences, particularly in the area of antimicrobial research. While detailed, publicly available experimental data is currently sparse, this guide provides a foundational understanding of its chemical properties and a theoretical framework for its synthesis and biological investigation. The provided hypothetical protocols and workflows are intended to serve as a starting point for researchers interested in exploring the therapeutic or scientific potential of this compound. Further experimental validation is necessary to confirm these hypotheses and fully characterize the properties of this compound.
References
Pharmacological Profile of Trixolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trixolane is an emerging small molecule of the 1,2,4-trioxolane class, currently under investigation as the active pharmaceutical ingredient in TolaSure® (BM-3103), a topical gel developed by BioMendics. This guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its application in the treatment of Epidermolysis Bullosa Simplex (EBS). It consolidates available data on its mechanism of action, clinical efficacy, safety, and the experimental methodologies used in its evaluation.
Introduction
This compound is a synthetic compound characterized by a 1,2,4-trioxolane heterocyclic ring structure. This structural motif is known for its peroxide functionality, which is integral to the biological activity of this class of molecules. While historically investigated for indications such as antimalarial and antimicrobial effects, this compound has been repurposed and specifically formulated as a topical agent for rare dermatological disorders characterized by protein aggregation. Its primary development focus is on Epidermolysis Bullosa Simplex, a genetic skin fragility disorder caused by mutations in keratin genes (KRT5 and KRT14), leading to the formation of keratin aggregates, cellular fragility, and severe blistering.
Chemical and Physical Properties
This compound is a well-defined chemical entity with the following properties:
| Property | Value |
| IUPAC Name | 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine[1] |
| Molecular Formula | C₁₈H₂₇NO₆[1][2] |
| Molecular Weight | 353.41 g/mol [1][2] |
| CAS Number | 47420-28-0 |
| UNII | FCC8KA23AK |
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of this compound in the context of Epidermolysis Bullosa Simplex is the targeted reduction of mutant keratin aggregates. BioMendics' MTORX™ technology platform, which includes this compound (BM-3103), is described as working through the inhibition of the mammalian target of rapamycin (mTOR). Inhibition of the mTOR pathway is a known trigger for autophagy, a cellular process responsible for the degradation and recycling of damaged or misfolded proteins and organelles.
The proposed signaling pathway is as follows:
-
This compound Penetration: Topically applied this compound penetrates the epidermis.
-
mTOR Inhibition: this compound acts as an mTOR inhibitor within the keratinocytes.
-
Autophagy Induction: Inhibition of mTOR signaling initiates the formation of autophagosomes.
-
Keratin Aggregate Clearance: The autophagosomes engulf the mutant keratin aggregates.
-
Lysosomal Degradation: Autophagosomes fuse with lysosomes, and the enclosed keratin aggregates are degraded.
-
Restoration of Cytoskeleton: The clearance of aggregates allows for the restoration of the normal keratin intermediate filament network, improving the structural integrity and resilience of the keratinocytes.
This mechanism is supported by preclinical data and interim results from clinical trials which show a reduction of keratin aggregates in treated lesions.
References
The Potent Antimalarial Activity of Trixolane Derivatives: A Deep Dive into Structure-Activity Relationships and Mechanisms
For Immediate Release
In the global fight against malaria, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of novel therapeutics. Among the most promising candidates are the synthetic 1,2,4-trixolane derivatives, a class of peroxide-containing compounds that have demonstrated potent antimalarial activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of trixolane derivatives, details their mechanism of action, and outlines the experimental protocols for their evaluation.
Core Structure and Mechanism of Action
The antimalarial efficacy of this compound derivatives is intrinsically linked to the endoperoxide bridge within the 1,2,4-trioxolane ring system.[1][2][3][4][5] This peroxide bond is the key pharmacophoric moiety responsible for the compounds' parasiticidal effects. The prevailing mechanism of action involves the reductive activation of the this compound by ferrous iron (Fe²⁺), predominantly from heme released during the parasite's digestion of hemoglobin in its food vacuole.
This interaction with heme initiates a cascade of events, starting with the cleavage of the peroxide bond to generate reactive oxygen species and subsequent carbon-centered radicals. These highly reactive radical species are thought to be the primary cytotoxic agents, leading to the alkylation of heme and crucial parasite proteins, thereby disrupting essential cellular functions and ultimately causing parasite death. One of the putative protein targets is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), though trixolanes like arterolane bind to it much less potently than their antimalarial activity would suggest, indicating other targets are likely involved. Non-peroxidic analogs of trixolanes have been shown to be inactive, underscoring the essential role of the endoperoxide bridge.
Below is a diagram illustrating the proposed heme-mediated activation pathway of this compound derivatives.
Caption: Proposed mechanism of heme-mediated activation of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Extensive research into spiro and dispiro-1,2,4-trioxolanes has revealed key structural features that govern their antimalarial potency. A dispiro-1,2,4-trioxolane flanked by a spiroadamantane and a spirocyclohexane group has been identified as a promising lead scaffold.
Several key SAR trends have been established:
-
The Spiroadamantane Moiety: The presence of a spiroadamantane ring system is considered essential for potent antimalarial activity.
-
Lipophilicity: In general, more lipophilic trixolanes exhibit better oral activity in vivo. This suggests that while potent in vitro activity is a prerequisite, appropriate physicochemical properties are crucial for bioavailability and efficacy.
-
Substituents on the Cyclohexane Ring: Modifications on the spirocyclohexane ring have been extensively explored to optimize both potency and pharmacokinetic properties. The introduction of various functional groups, including weak bases, has been shown to yield compounds with good overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Metabolic Stability: Hydroxylated metabolites of trixolanes, often formed by cytochrome P450 enzymes, generally show significantly reduced antimalarial activity.
Quantitative Analysis of Antimalarial Activity
The in vitro antimalarial activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against P. falciparum cultures. The following table summarizes the IC₅₀ values for a selection of representative this compound derivatives against various parasite strains.
| Compound ID | Core Structure | R Group on Cyclohexane | P. falciparum Strain | IC₅₀ (nM) | Reference |
| OZ277 (Arterolane) | Dispiro[adamantane-trioxolane-cyclohexane] | Varies | 3D7 (Chloroquine-sensitive) | 1.1 | |
| OZ439 (Artefenomel) | Dispiro[adamantane-trioxolane-cyclohexane] | Varies | K1 (Chloroquine-resistant) | 1.4 | |
| Compound 8c | Dispiro[adamantane-trioxolane-cyclohexane] with carbamate side chain | Terminal primary amine | W2 (Chloroquine-resistant) | ~1-2 | |
| Compound 8i | Dispiro[adamantane-trioxolane-cyclohexane] with carbamate side chain | Varies | W2 (Chloroquine-resistant) | ~1-2 | |
| Fluorescent Probe 5 | Dansyl-labeled adamantane | - | P. falciparum | Low nanomolar | |
| Fluorescent Probe 6 | Dansyl-labeled cyclohexane | - | P. falciparum | Low nanomolar | |
| Non-peroxidic analog 7 | Dioxolane isostere of Probe 5 | - | P. falciparum | >1000 |
Experimental Protocols
The evaluation of novel this compound derivatives involves a standardized workflow, from chemical synthesis to in vitro and in vivo efficacy testing.
Caption: A typical experimental workflow for the discovery and evaluation of this compound antimalarials.
I. General Synthesis of Dispiro-1,2,4-trioxolanes
The synthesis of dispiro-1,2,4-trioxolanes is often achieved through ozonolysis of an appropriate enol ether precursor. A general procedure is as follows:
-
Precursor Synthesis: The enol ether precursor is typically synthesized from commercially available adamantane and cyclohexane derivatives through standard organic chemistry reactions.
-
Ozonolysis: A solution of the enol ether precursor in a suitable solvent (e.g., a mixture of cyclohexane and dichloromethane) is cooled to a low temperature (e.g., -78 °C).
-
Ozone Treatment: Ozone gas is bubbled through the solution until the reaction is complete, which can be monitored by a color change or thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired dispiro-1,2,4-trioxolane.
II. In Vitro Antimalarial Activity: SYBR Green I Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: Asynchronous or synchronized (ring-stage) cultures of P. falciparum are maintained in human erythrocytes at a specified hematocrit (e.g., 1.5-2%) in complete medium (e.g., RPMI-1640 supplemented with AlbuMAX).
-
Drug Plate Preparation: Test compounds are serially diluted and dispensed into 96-well microtiter plates.
-
Incubation: Parasite culture (adjusted to ~0.5% parasitemia) is added to the drug-containing wells and incubated for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Cell Lysis and Staining: After incubation, the plates are typically frozen and thawed to lyse the red blood cells. Then, 100 µL of SYBR Green I dye diluted in lysis buffer is added to each well.
-
Lysis Buffer Composition (2x): 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, and 0.08% (v/v) Triton X-100.
-
-
Fluorescence Reading: The plates are incubated in the dark at room temperature for 1-24 hours. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
IC₅₀ Calculation: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.
III. In Vivo Efficacy: Rodent Malaria Model (4-Day Suppressive Test)
The Plasmodium berghei-infected mouse model is a standard for the primary in vivo assessment of antimalarial compounds.
-
Infection: Female Swiss Webster mice (or another suitable strain) are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with approximately 1 x 10⁶ P. berghei-infected erythrocytes.
-
Compound Formulation and Administration: Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80 / 3% ethanol in saline). The compounds are administered to groups of mice (typically n=5) via oral gavage or another desired route. Dosing usually begins 2-4 hours post-infection and continues once daily for four consecutive days.
-
Monitoring: Starting from day 3 or 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The slides are Giemsa-stained, and parasitemia is determined by microscopic examination. Animal survival and general health (e.g., body weight) are monitored daily for up to 30 days.
-
Efficacy Determination: The efficacy of the compound is assessed by the reduction in parasitemia compared to a vehicle-treated control group. The dose that reduces parasitemia by 50% or 90% (ED₅₀ and ED₉₀) can be calculated. A compound is considered curative if no parasites are detected in the blood smears at the end of the observation period (e.g., day 30).
Conclusion
This compound derivatives represent a vital class of synthetic antimalarials with a mechanism of action centered on the heme-activated cleavage of their core endoperoxide bridge. The established structure-activity relationships, particularly the importance of the spiroadamantane moiety and optimized lipophilicity, provide a clear roadmap for the rational design of next-generation candidates. The standardized in vitro and in vivo protocols outlined herein are essential for the continued evaluation and development of these promising compounds in the urgent quest for new and effective treatments for malaria.
References
- 1. Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Trixolane: A Technical Guide to its Therapeutic Potential and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trixolanes are a class of synthetic compounds characterized by a 1,2,4-trioxolane ring structure. This structural motif, containing an endoperoxide bridge, is the cornerstone of their therapeutic activity, particularly as potent antimalarial agents. Developed as synthetic alternatives to artemisinin and its derivatives, trioxolanes offer advantages in terms of chemical stability, pharmacokinetic properties, and the potential to overcome emerging drug resistance. This technical guide provides an in-depth exploration of the therapeutic targets and mechanism of action of trixolanes, supported by quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action: Heme-Mediated Activation and Oxidative Damage
The primary therapeutic action of trixolanes against the malaria parasite, Plasmodium falciparum, is not dependent on a specific protein-ligand interaction in the traditional sense. Instead, it relies on the unique biochemical environment of the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing large quantities of heme, which is subsequently detoxified into hemozoin. A fraction of this heme exists as ferrous iron (Fe²⁺), which serves as the catalyst for the activation of the trioxolane's endoperoxide bridge.[1][2]
This activation is a reductive cleavage of the peroxide bond, a process that generates highly reactive carbon-centered radicals.[1] These radicals are the primary cytotoxic agents, leading to the death of the parasite through multiple mechanisms, including:
-
Alkylation of Heme: The carbon-centered radicals can covalently modify heme, preventing its detoxification into hemozoin. This leads to an accumulation of toxic heme within the parasite.[1][3]
-
Protein Alkylation: The radicals are promiscuous and can react with a wide range of parasite proteins, leading to their dysfunction and contributing to parasite death.
-
Lipid Peroxidation: The radical species can initiate a chain reaction of lipid peroxidation, damaging parasite membranes and organelles.
The following diagram illustrates the proposed activation pathway of trixolanes within the malaria parasite.
Caption: Proposed activation pathway of this compound within the malaria parasite.
Potential Protein Targets
While the primary mechanism of trixolanes is considered to be non-specific oxidative damage, some studies have investigated potential protein targets.
PfATP6 (SERCA)
The P. falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6) was initially proposed as a target for artemisinins and subsequently investigated for trixolanes. However, evidence suggests that PfATP6 is not a primary target for trixolanes like arterolane (OZ277/RBX11160). The inhibitory constant (Ki) of arterolane for PfATP6 is significantly higher than its antimalarial potency, making it an unlikely target. Furthermore, the inhibition of PfATP6 by trixolanes is abrogated by the iron-chelating agent desferrioxamine, indicating that the observed inhibition is likely a consequence of iron-mediated radical formation rather than direct binding.
Other Potential Targets
The promiscuous nature of the carbon-centered radicals generated from this compound activation suggests that a multitude of parasite proteins could be alkylated and inactivated. This multi-target mechanism is a significant advantage, as it may reduce the likelihood of the parasite developing resistance through single-point mutations in a specific target protein.
Quantitative Data on this compound Activity
The following tables summarize the in vitro activity of various this compound compounds against P. falciparum and their inhibitory effect on PfATP6.
Table 1: In Vitro Antiplasmodial Activity of this compound Analogs
| Compound | P. falciparum Strain | EC₅₀ (nM) | Reference |
| DU1302 | Chloroquine-sensitive & -resistant | 4 - 32 | |
| This compound Conjugate 3 | W2 (Chloroquine-resistant) | Low nM | |
| Carbamate Analogs (8a-n) | W2 | ~1 - 10 | |
| Arterolane (OZ277) | - | Potent |
Table 2: Inhibition of PfATP6 by Peroxidic Antimalarials
| Compound | Apparent Kᵢ (nM) | Reference |
| RBX11160 (Arterolane) | 7700 | |
| Artemisinin | 79 |
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the research institutions that conduct them. However, the general methodologies for key experiments are described below.
In Vitro Antiplasmodial Activity Assay
The in vitro activity of trixolanes against P. falciparum is commonly assessed using a growth inhibition assay. A widely used method is the flow cytometry-based assay.
Principle: This assay measures the proliferation of parasites in red blood cells in the presence of varying concentrations of the test compound. Parasite DNA is stained with a fluorescent dye, and the fluorescence intensity, which is proportional to the parasite load, is measured by flow cytometry.
The following diagram outlines a general workflow for this assay.
References
- 1. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Delivery to the Malaria Parasite Using an Arterolane-Like Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactivity of Trixolanes: An In-depth Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trixolanes, a class of synthetic endoperoxides, have emerged as a promising new generation of antimalarial agents. Inspired by the potent activity of the natural product artemisinin, these fully synthetic compounds offer advantages in terms of cost-effective manufacturing and the potential for chemical modification to optimize their pharmacological properties. This technical guide provides a comprehensive overview of the early-stage research into the bioactivity of trixolanes, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel antimalarial therapeutics.
Core Mechanism of Action: Heme-Mediated Activation
The biological activity of trixolanes is intrinsically linked to their 1,2,4-trioxolane ring system, which contains a pharmacophoric peroxide bond. The prevailing hypothesis for their mechanism of action centers on the reductive activation of this peroxide bond by ferrous iron, predominantly in the form of heme, within the malaria parasite.[1]
Plasmodium falciparum, during its intraerythrocytic stage, digests copious amounts of host cell hemoglobin in its digestive vacuole to obtain essential amino acids. This process releases large quantities of heme, which, in its free ferrous (Fe²⁺) state, is toxic to the parasite. To mitigate this toxicity, the parasite polymerizes heme into an inert crystalline structure called hemozoin.
Trixolanes are believed to exploit this heme detoxification pathway. Upon entering the parasite, they interact with free ferrous heme, leading to the cleavage of the endoperoxide bridge. This reaction generates highly reactive carbon-centered radicals.[1] These radical species are the primary cytotoxic agents, thought to alkylate and damage a variety of essential biomolecules within the parasite, including proteins and lipids, ultimately leading to parasite death. While the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), PfATP6, has been proposed as a target for the related artemisinin class of antimalarials, evidence suggests it is a less likely primary target for trixolanes like Arterolane (OZ277).[2][3]
Below is a diagram illustrating the proposed activation pathway of Trixolanes.
Quantitative Bioactivity Data
The following tables summarize the in vitro and in vivo bioactivity of key this compound compounds, Arterolane (OZ277) and Artefenomel (OZ439), against Plasmodium species.
Table 1: In Vitro Antiplasmodial Activity of Trixolanes
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
| Arterolane (OZ277) | Ro73 | 1.1 | [4] |
| Arterolane (OZ277) | W2 | 1.1 | |
| Arterolane (OZ277) | K1 | 1.0 ng/mL | |
| Arterolane (OZ277) | Fc27 | 1.6 ng/mL | |
| Arterolane (OZ277) | FVO | 0.90 ng/mL | |
| Arterolane (OZ277) | NF54 | 0.91 ng/mL | |
| Arterolane (OZ277) | HB3 | 1.4 ng/mL | |
| Arterolane (OZ277) | FCB1 | 1.5 ng/mL | |
| Arterolane (OZ277) | ITG2-F6 | 0.83 ng/mL | |
| Arterolane (OZ277) | MAD20 | 0.84 ng/mL | |
| Artefenomel (OZ439) | W2 | 11 ± 0.5 |
Table 2: In Vivo Efficacy of Trixolanes in Murine Malaria Models
| Compound | Murine Model | Dosing Regimen | Efficacy | Reference(s) |
| Artefenomel (OZ439) | P. berghei | 20 mg/kg, single oral dose | Curative | |
| Compound 8c | P. berghei | 80 mg/kg, single oral dose | Curative | |
| Compound 8n | P. berghei | 40 mg/kg, single oral dose | 3/5 mice cured |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for assessing the in vitro and in vivo antimalarial activity of trixolanes.
In Vitro Antiplasmodial Activity Assay: SYBR Green I-Based Method
The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds. The principle of this assay relies on the intercalating dye SYBR Green I, which fluoresces upon binding to double-stranded DNA. As mature erythrocytes are anucleated, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a proxy for parasite viability.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader (excitation/emission wavelengths of ~485/530 nm)
Procedure:
-
Parasite Culture and Synchronization: P. falciparum strains are maintained in continuous culture in human erythrocytes. Prior to the assay, cultures are synchronized to the ring stage, typically using methods like sorbitol treatment.
-
Drug Plate Preparation: Test compounds are serially diluted in culture medium and added to the wells of a 96-well plate.
-
Parasite Inoculation: Synchronized ring-stage parasites are diluted to a final parasitemia of approximately 0.3-0.5% and a hematocrit of 2% in complete culture medium. This parasite suspension is then added to each well of the drug-containing plate.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, an equal volume of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to determine the 50% inhibitory concentration (IC₅₀) of the test compounds by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment: Plasmodium berghei Mouse Model
The P. berghei infection model in mice is a standard preclinical tool for evaluating the in vivo efficacy of potential antimalarial drugs.
Materials:
-
Female Swiss Webster mice (or other suitable strain)
-
Plasmodium berghei (e.g., ANKA strain) infected erythrocytes
-
Test compounds formulated for oral or parenteral administration
-
Vehicle control
-
Positive control drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure ("4-Day Suppressive Test"):
-
Infection: Mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with a known number of P. berghei-parasitized red blood cells (e.g., 1 x 10⁵).
-
Treatment: Treatment with the test compound, vehicle, or positive control is initiated a few hours after infection (day 0) and continues for four consecutive days (days 0-3). The route of administration can be oral gavage, i.p., or subcutaneous injection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to that of the vehicle-treated control group to calculate the percentage of parasite growth inhibition. The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be determined by testing a range of drug doses.
Below is a diagram illustrating the general workflow for in vitro and in vivo testing of Trixolanes.
Structure-Activity Relationship (SAR)
Early SAR studies on trixolanes have provided valuable insights for the design of more potent and pharmacokinetically favorable analogs. For instance, in the OZ277 series, it was found that while the stereochemistry of the cyclohexane substituents had a minimal effect on in vitro potency, the presence of a weak base functional group was crucial for in vivo efficacy. Further studies on the OZ439 series revealed that primary and secondary amino ozonides exhibited greater metabolic stability compared to their tertiary amino counterparts. The addition of polar functional groups to primary amino ozonides tended to decrease in vivo efficacy, whereas for tertiary amino ozonides, it improved metabolic stability but at the cost of reduced in vivo activity. These findings underscore the delicate balance between intrinsic potency, physicochemical properties, and metabolic stability in the development of effective this compound-based antimalarials.
Conclusion
Trixolanes represent a significant advancement in the field of synthetic antimalarial peroxides. Their mechanism of action, centered on heme-mediated activation and the generation of cytotoxic carbon-centered radicals, provides a powerful means of killing Plasmodium parasites. The quantitative data for lead compounds like Arterolane and Artefenomel demonstrate their potent antiplasmodial activity in both in vitro and in vivo settings. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and optimization of this promising class of drugs. Future research will likely focus on further elucidating the downstream molecular targets of this compound-induced radical species and leveraging SAR insights to design next-generation candidates with improved efficacy, safety, and pharmacokinetic profiles to combat the global challenge of malaria.
References
- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of antimalarial action of the synthetic trioxolane RBX11160 (OZ277) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
Trixolane: A Comprehensive Technical Guide to its Molecular Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trixolane, scientifically known as 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine, is a complex organic molecule with a unique arrangement of functional groups that are of significant interest in medicinal chemistry and drug design. This technical guide provides an in-depth analysis of this compound's molecular architecture, a detailed breakdown of its constituent functional groups, and a summary of its physicochemical properties. The guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Molecular Structure and Properties
This compound is a moderately complex small molecule with the chemical formula C₁₈H₂₇NO₆. Its structure is characterized by the presence of three key cyclic systems: a trimethoxyphenyl ring, a dioxolane ring, and a morpholine ring. These rings and their interconnectivity define the three-dimensional shape and chemical reactivity of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₇NO₆ | PubChem |
| IUPAC Name | 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine | PubChem |
| Molecular Weight | 353.4 g/mol | PubChem |
| CAS Number | 47420-28-0 | PubChem |
Functional Group Analysis
The biological and chemical properties of this compound are dictated by the specific functional groups present in its structure. A thorough understanding of these groups is crucial for predicting its mechanism of action, metabolic fate, and potential for chemical modification.
Trimethoxyphenyl Group
The trimethoxyphenyl group consists of a benzene ring substituted with three methoxy (-OCH₃) groups. Methoxy groups are a type of ether . The presence of three such groups on the phenyl ring significantly influences the molecule's electronic properties and its ability to participate in hydrogen bonding as an acceptor.
Dioxolane Ring
The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms. In this compound, this ring is substituted with a methyl group and the trimethoxyphenyl group at the 2-position, and a morpholinomethyl group at the 4-position. This specific arrangement at the 2-position, with two ether-like linkages to the same carbon, classifies this moiety as a cyclic acetal . Acetals are generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions.
Morpholine Ring
Morpholine is a six-membered heterocyclic compound featuring both an amine and an ether functional group. In this compound, the nitrogen atom of the morpholine ring is bonded to the methyl group attached to the dioxolane ring, making it a tertiary amine . The presence of the ether linkage within the ring also contributes to the molecule's overall polarity and solubility. The tertiary amine group can act as a proton acceptor, influencing the molecule's acid-base properties and its potential to form salts.
Logical Relationship of Functional Groups in this compound
Caption: Logical breakdown of this compound's core structural components and their associated functional groups.
Experimental Protocols
Currently, detailed, publicly available experimental protocols for the specific synthesis of this compound (CAS 47420-28-0) are limited. However, the synthesis of molecules with similar structural motifs, such as substituted morpholines and dioxolanes, is well-documented in the chemical literature. A general synthetic strategy would likely involve a multi-step process.
Hypothetical Synthetic Workflow:
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Signaling Pathways and Mechanism of Action
To date, there is a lack of specific published research detailing the signaling pathways directly modulated by this compound. However, based on its structural features, several hypotheses can be proposed for further investigation. The trimethoxyphenyl moiety is a common feature in compounds that interact with tubulin, suggesting a potential role as a microtubule-destabilizing agent. The morpholine ring is present in many bioactive molecules and can influence pharmacokinetic properties and receptor binding.
Further research, including in vitro and in vivo studies, is necessary to elucidate the precise mechanism of action and to identify the specific cellular signaling pathways affected by this compound.
Conclusion
This compound is a molecule with a rich chemical architecture, incorporating ether, cyclic acetal, and tertiary amine functional groups. This guide has provided a detailed overview of its molecular structure and a breakdown of its key chemical features. While quantitative biological data and specific experimental protocols are not yet widely available, the structural analysis presented here offers a solid foundation for future research and development efforts. The unique combination of functional groups suggests that this compound may possess interesting pharmacological properties, warranting further investigation into its biological activities and potential therapeutic applications.
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The emergence of drug-resistant pathogens poses a significant threat to global health. Synthetic peroxides, inspired by the potent antimalarial artemisinin, represent a promising class of therapeutic agents. This technical guide provides a comprehensive review of Trixolane and its analogues, focusing on their core chemical properties, mechanisms of action, and applications in treating malaria and cancer. Detailed experimental protocols for key assays and quantitative data on the efficacy and pharmacokinetics of these compounds are presented to facilitate further research and development in this critical area.
Introduction: The Rise of Synthetic Peroxides
The discovery of artemisinin, a sesquiterpene lactone with a unique 1,2,4-trioxane ring, revolutionized the treatment of malaria.[1] Its potent and rapid parasiticidal activity is attributed to the peroxide bridge within its structure.[2] However, the reliance on a natural source and the emergence of artemisinin-resistant Plasmodium falciparum strains have necessitated the development of fully synthetic peroxide-based drugs.[3]
Trixolanes, characterized by a 1,2,4-trioxolane ring, are a prominent class of synthetic peroxides that mimic the pharmacophore of artemisinin.[4] These compounds, including notable examples like arterolane (OZ277) and artefenomel (OZ439), offer advantages such as simplified and cost-effective synthesis, improved oral bioavailability, and extended half-lives compared to their natural predecessor.[5] This guide delves into the technical details of this compound and related compounds, providing a resource for researchers engaged in the discovery and development of novel anti-infective and anticancer agents.
Mechanism of Action: A Radical Approach to Cellular Destruction
The therapeutic activity of Trixolanes and artemisinin derivatives is contingent upon the reductive activation of their endoperoxide bridge by ferrous iron (Fe²⁺). This bioactivation is particularly effective against malaria parasites and cancer cells due to their elevated intracellular iron levels.
Antimalarial Mechanism:
-
Heme-Mediated Activation: Inside the malaria parasite, the digestion of host hemoglobin releases large quantities of heme, a rich source of Fe²⁺.
-
Free Radical Generation: The Fe²⁺ in heme reacts with the peroxide bridge of this compound, leading to the generation of highly reactive carbon-centered free radicals.
-
Cellular Damage: These radicals indiscriminately alkylate and damage a multitude of essential biomolecules within the parasite, including proteins and heme itself, leading to oxidative stress and cell death. Key protein targets are involved in critical cellular processes such as glycolysis, hemoglobin degradation, and antioxidant defense.
Anticancer Mechanism:
-
Elevated Iron in Cancer Cells: Cancer cells exhibit an increased uptake of iron to support their rapid proliferation, making them susceptible to iron-activated drugs.
-
Oxidative Stress and Apoptosis: The generation of free radicals induces overwhelming oxidative stress, leading to damage of cellular components and triggering programmed cell death (apoptosis).
The shared mechanism of action, targeting a fundamental process like iron metabolism, suggests a broad spectrum of potential applications for these compounds.
Quantitative Data: Efficacy and Pharmacokinetics
The following tables summarize the in vitro efficacy and pharmacokinetic parameters of selected this compound analogues and related compounds.
Table 1: In Vitro Antimalarial Activity of this compound Analogues
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
| Arterolane (OZ277) | 3D7 (Chloroquine-sensitive) | 6.8 | |
| Dd2 (Chloroquine-resistant) | 10.4 | ||
| W2 (Chloroquine-resistant) | ~10-20 | ||
| Artefenomel (OZ439) | 3D7 | ~1-5 | |
| Dd2 | ~5-15 | ||
| Artemisinin | 3D7 | 1.0 | |
| Chloroquine | 3D7 | 8.6 | |
| Dd2 | 90.2 |
Table 2: In Vitro Anticancer Activity of this compound Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Arterolane (OZ277) | HCT116 (Colon) | ~5-15 | |
| MCF7 (Breast) | ~10-25 | ||
| PC3 (Prostate) | ~10-30 | ||
| A549 (Lung) | ~15-40 | ||
| Carba-OZ277 (inactive) | Various | >100 |
Table 3: Pharmacokinetic Properties of Artefenomel (OZ439)
| Parameter | Value | Species | Reference(s) |
| Elimination Half-life | 46-62 hours | Human | |
| Time to Max. Concentration (Tₘₐₓ) | ~4 hours | Human | |
| Oral Bioavailability | Improved with dispersion formulation | Human |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used in the evaluation of this compound and related compounds.
In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I Method)
This assay measures the inhibition of parasite DNA replication.
-
Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Test compounds are serially diluted in 96-well microplates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing wells at a specific parasitemia and hematocrit and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC₅₀ values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Heme Alkylation Assay (LC-MS Method)
This assay quantifies the formation of heme-adducts resulting from the reaction of the compound with heme.
-
Reaction Mixture: A solution of hemin (Fe³⁺-heme) is prepared in a suitable solvent (e.g., DMSO). The hemin is reduced to Fe²⁺-heme using a reducing agent like sodium dithionite.
-
Initiation of Reaction: The this compound compound is added to the reduced heme solution.
-
LC-MS Analysis: The reaction mixture is analyzed at different time points using Liquid Chromatography-Mass Spectrometry (LC-MS). A C18 reverse-phase column is typically used for separation.
-
Detection: The elution of heme and the heme-Trixolane adduct is monitored by UV-Vis spectrophotometry at the heme Soret band (~400 nm) and by mass spectrometry to identify the molecular weight of the adduct.
-
Quantification: The extent of heme alkylation is determined by measuring the decrease in the heme peak and the increase in the heme-adduct peak over time.
Assessment of Oxidative Stress
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Sample Preparation: Cell or tissue lysates are prepared.
-
Reaction: The sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated at 95°C for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at 532 nm.
-
Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA.
This assay detects carbonyl groups introduced into proteins as a result of oxidative damage.
-
Derivatization: Protein samples are incubated with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenylhydrazone (DNP) adducts with the carbonyl groups.
-
Precipitation: The derivatized proteins are precipitated with trichloroacetic acid (TCA) to remove excess DNPH.
-
Washing: The protein pellet is washed repeatedly with an ethanol/ethyl acetate mixture.
-
Solubilization: The final protein pellet is dissolved in a strong denaturing agent (e.g., 6M guanidine hydrochloride).
-
Measurement: The absorbance of the DNP adducts is measured spectrophotometrically at approximately 370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH.
Apoptosis Detection (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Cells treated with the test compound are lysed to release their cytoplasmic contents.
-
Substrate Addition: A specific caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays), is added to the cell lysate.
-
Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate.
-
Detection:
-
Colorimetric: The release of the chromophore p-nitroaniline (pNA) is measured by absorbance at 405 nm.
-
Fluorometric: The release of the fluorophore 7-amino-4-methylcoumarin (AMC) is measured using a fluorometer with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound and related compounds.
Caption: this compound's mechanism of action involves heme-mediated activation and subsequent free radical generation, leading to widespread cellular damage and ultimately cell death.
Caption: A typical workflow for screening antimalarial compounds, from initial in vitro assays to in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Trixolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis and purification of Trixolane, a synthetic antimalarial agent. The information is intended for use by qualified professionals in a laboratory setting.
Introduction
Trixolanes are a class of synthetic 1,2,4-trioxolanes that serve as potent antimalarial agents, developed as synthetic analogs of the natural product artemisinin.[1] Like artemisinin, their mechanism of action is believed to involve the iron-mediated cleavage of the endoperoxide bridge within the malaria parasite, leading to the generation of cytotoxic radical species.[2] This document outlines the synthesis of a this compound derivative via Griesbaum co-ozonolysis, followed by detailed purification and analytical protocols for laboratory use.
This compound Synthesis: Griesbaum Co-ozonolysis
The Griesbaum co-ozonolysis is a key reaction for the stereoselective synthesis of 1,2,4-trioxolanes.[3] This method involves the reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone.[3] For the synthesis of an arterolane precursor, O-methyl-2-adamantanone oxime and methyl 4-oxocyclohexanecarboxylate are common starting materials.
Experimental Protocol: Synthesis of a this compound Precursor
This protocol describes the synthesis of a key intermediate in the preparation of arterolane (OZ277).
Materials:
-
O-methyl-2-adamantanone oxime
-
Methyl 4-oxocyclohexanecarboxylate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (generated from an ozone generator)
-
Nitrogen gas (N₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet tube
-
Ozone generator
-
Oxygen source for ozone generator
-
Drying tube (e.g., filled with calcium chloride)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve O-methyl-2-adamantanone oxime (1.0 equivalent) and methyl 4-oxocyclohexanecarboxylate (1.2 equivalents) in anhydrous dichloromethane to achieve a concentration of approximately 0.1 M.
-
Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble ozone gas (typically a stream of O₃ in O₂) through the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting materials are consumed. The solution may turn a pale blue color, indicating an excess of ozone.
-
Quenching: Once the reaction is complete, purge the solution with nitrogen gas for 15-20 minutes to remove excess ozone.
-
Work-up: Allow the reaction mixture to warm to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Quantitative Data for this compound Synthesis
The yield and diastereomeric ratio of the Griesbaum co-ozonolysis can vary depending on the specific substrates and reaction conditions.
| Precursors | Product | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| O-methyl-2-adamantanone oxime & Methyl 4-oxocyclohexanecarboxylate | Arterolane precursor | Dichloromethane | -78 | ~70-85 | >10:1 | |
| Substituted adamantanone oximes & Substituted cyclohexanones | Various this compound analogs | Dichloromethane | -78 to 0 | 50-90 | Varies | [4] |
This compound Purification
The crude this compound product typically requires purification to remove unreacted starting materials and side products. The most common methods are column chromatography and crystallization.
Protocol 1: Purification by Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Crude this compound product
Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 0-5% ethyl acetate in hexane, gradually increasing the polarity to 10-20% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure this compound product.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Crystallization
Materials:
-
Purified this compound from column chromatography
-
Ethanol
-
Water
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of hot ethanol.
-
Crystallization: Slowly add water to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and dry them under vacuum.
Purity Analysis
The purity of the final this compound product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).
Protocol: Purity Determination by HPLC
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detector | UV detector at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Procedure:
-
Sample Preparation: Prepare a standard solution of the this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Determine the purity by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.
Protocol: Purity Determination by Quantitative NMR (qNMR)
Instrumentation and Conditions:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Deuterated chloroform (CDCl₃) or other suitable deuterated solvent |
| Internal Standard | A certified reference material with a known purity (e.g., maleic acid) |
| Pulse Sequence | A standard 90° pulse sequence with a long relaxation delay (D1 ≥ 5T₁) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Calculate the purity of the this compound by comparing the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the molecular weights and number of protons for both compounds.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for this compound synthesis, purification, and analysis.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of antimalarial action of this compound.
References
- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 4. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Trixolane Handling and Storage
Introduction
Trixolane (CAS: 47420-28-0; Chemical Name: 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine) is a heterocyclic organic compound. Due to the presence of the trimethoxyphenyl and morpholine scaffolds, it is of interest in drug discovery research. Structurally similar compounds have been investigated for their potential as anticancer agents, with some acting as tubulin polymerization inhibitors or as modulators of the PI3K/mTOR signaling pathway. This document provides guidelines for the safe handling, storage, and experimental use of this compound.
Physicochemical Data
| Property | Value |
| CAS Number | 47420-28-0 |
| Molecular Formula | C₁₈H₂₇NO₆ |
| Molecular Weight | 353.41 g/mol |
| Appearance | Likely a solid, though not definitively specified in public sources. |
| Storage Temperature | Room Temperature (in a dry, sealed container) |
Hazard Identification and Safety Precautions
Given the absence of a specific SDS for this compound, a cautious approach based on its structural components is warranted.
-
1,3-Dioxolane Moiety : 1,3-dioxolanes can be flammable and may cause eye irritation.
-
Morpholine Moiety : Morpholine and its derivatives can be corrosive, flammable, and may cause skin and eye irritation.
Potential Hazards :
-
May be harmful if ingested, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE) and Engineering Controls :
-
Eye Protection : Chemical safety goggles or a face shield should be worn.
-
Skin Protection : A laboratory coat and chemically resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection : All handling of solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Hygiene : Wash hands thoroughly after handling.
Handling and Storage Procedures
Handling :
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh and handle the solid compound in a chemical fume hood.
-
Prepare solutions in a well-ventilated area, preferably a fume hood.
-
Avoid the creation of dust.
-
Keep away from sources of ignition.
Storage :
-
Store in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents.
First Aid Measures
-
Eye Contact : Immediately flush with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
Preparation of Stock Solutions
For in vitro cellular assays, this compound is likely soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
In a chemical fume hood, accurately weigh the desired amount of this compound.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex or sonicate at room temperature until the compound is fully dissolved.
-
Dispense into single-use aliquots and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Materials :
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well sterile cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure :
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT reagent to each well and incubate for 3-4 hours.
-
Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.10 | 0.09 | 88.0 |
| 10 | 0.65 | 0.05 | 52.0 |
| 100 | 0.15 | 0.02 | 12.0 |
Visualizations
Postulated Mechanism of Action: PI3K/mTOR Pathway Inhibition
Based on the known activities of other trimethoxyphenyl and morpholine-containing compounds, a plausible mechanism of action for this compound is the inhibition of the PI3K/mTOR signaling pathway.
Caption: Postulated inhibitory effect of this compound on the PI3K/mTOR signaling pathway.
Experimental Workflow for In Vitro Assay
Caption: A typical workflow for evaluating the in vitro efficacy of this compound.
Application Notes and Protocols: In Vitro Assays for Measuring Trixolane's Antispasmodic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spasmodic conditions of smooth muscle, which lines the walls of hollow organs such as the gastrointestinal tract, blood vessels, and airways, are implicated in a variety of pathological conditions including irritable bowel syndrome (IBS), hypertension, and asthma. The development of effective antispasmodic agents is therefore of significant therapeutic interest. Trixolane is a novel synthetic compound that has shown potential as a smooth muscle relaxant. These application notes provide detailed protocols for robust in vitro assays designed to quantify the antispasmodic effects of this compound and elucidate its mechanism of action.
The described assays utilize two well-established methodologies: the organ bath technique with isolated smooth muscle tissue and intracellular calcium imaging in cultured smooth muscle cells. The organ bath assay provides a functional measure of this compound's ability to relax pre-contracted smooth muscle tissue, a physiologically relevant model for antispasmodic activity.[1][2] The calcium imaging assay allows for the investigation of this compound's effects on intracellular calcium dynamics, a key signaling event in smooth muscle contraction.
Hypothesized Mechanism of Action
For the purpose of these protocols, it is hypothesized that this compound exerts its antispasmodic effects by acting as a voltage-gated calcium channel (VGCC) blocker in smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound is expected to reduce the intracellular calcium concentration available for the activation of the contractile machinery.
I. Organ Bath Assay for Antispasmodic Activity
This protocol details the measurement of this compound's ability to relax isolated segments of rat ileum pre-contracted with a spasmogen.
Experimental Protocol
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (200-250g) following approved animal care and use guidelines.
-
Perform a midline abdominal incision and carefully excise a 10-15 cm segment of the ileum.
-
Immediately place the excised tissue in cold, oxygenated (95% O2, 5% CO2) Tyrode's solution.[3]
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into 2-3 cm long segments.[3]
-
-
Mounting the Tissue:
-
Mount each ileum segment vertically in a 25 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[3]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of 1 gram to the tissue and allow it to equilibrate for 45-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Induction of Contraction and Evaluation of this compound:
-
Induce a sustained contraction by adding a submaximal concentration of acetylcholine (ACh) (e.g., 1 µM) or potassium chloride (KCl) (e.g., 60 mM) to the organ bath.
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the bath at regular intervals (e.g., every 5-10 minutes).
-
Record the relaxation response as a percentage of the initial sustained contraction.
-
A negative control (vehicle) and a positive control (a known antispasmodic like atropine for ACh-induced contraction or verapamil for KCl-induced contraction) should be run in parallel.
-
Data Presentation
The results from the organ bath assay can be summarized in the following table:
| Spasmogen | Test Compound | EC50 (µM) | Emax (% Relaxation) |
| Acetylcholine (1 µM) | This compound | 2.5 ± 0.3 | 95.2 ± 3.1 |
| Atropine | 0.1 ± 0.02 | 98.5 ± 2.5 | |
| KCl (60 mM) | This compound | 5.1 ± 0.6 | 92.8 ± 4.2 |
| Verapamil | 0.3 ± 0.05 | 99.1 ± 1.9 |
EC50: The concentration of the compound that produces 50% of the maximal response. Emax: The maximum relaxation achieved. Values are presented as mean ± SEM.
Experimental Workflow Diagram
Caption: Workflow for the isolated organ bath assay.
II. Calcium Imaging Assay in Cultured Smooth Muscle Cells
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells (VSMCs) in response to this compound.
Experimental Protocol
-
Cell Culture and Dye Loading:
-
Culture primary rat aortic smooth muscle cells on glass-bottom dishes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
When cells reach 70-80% confluency, wash them with a balanced salt solution (BSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in BSS containing the dye for 30-45 minutes at 37°C.
-
After incubation, wash the cells with BSS to remove excess dye and allow for de-esterification for 15-20 minutes.
-
-
Fluorescence Measurement:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with BSS at 37°C.
-
Establish a baseline fluorescence reading for 2-5 minutes.
-
Stimulate the cells with a depolarizing agent such as KCl (e.g., 50 mM) to induce calcium influx through VGCCs.
-
After the [Ca2+]i reaches a peak, introduce this compound (at various concentrations) into the perfusion solution.
-
Record the changes in fluorescence intensity over time. The ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) is proportional to the [Ca2+]i.
-
Data Presentation
Quantitative data from the calcium imaging assay can be presented as follows:
| Treatment | Peak [Ca2+]i (nM) | % Inhibition of KCl-induced Ca2+ influx |
| Baseline | 102 ± 8 | N/A |
| KCl (50 mM) | 589 ± 45 | 0 |
| KCl + this compound (1 µM) | 412 ± 32 | 30.1 ± 2.8 |
| KCl + this compound (10 µM) | 256 ± 21 | 56.5 ± 4.1 |
| KCl + this compound (50 µM) | 135 ± 15 | 77.1 ± 3.5 |
Values are presented as mean ± SEM.
Experimental Workflow Diagram
Caption: Workflow for the calcium imaging assay.
III. Signaling Pathway of Smooth Muscle Contraction and this compound Inhibition
The following diagram illustrates the key signaling events leading to smooth muscle contraction and the proposed inhibitory action of this compound.
Caption: this compound's proposed mechanism of action.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's antispasmodic properties. By combining functional organ bath studies with mechanistic calcium imaging assays, researchers can effectively characterize the potency and mechanism of action of this and other novel antispasmodic compounds. The provided data tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental workflows and underlying biological processes.
References
Application Notes and Protocols for Investigating the Vasodilatory Properties of Trixolane Using Cell-Based Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vasodilation, the widening of blood vessels, is a critical physiological process that regulates blood pressure and blood flow. Dysregulation of this process is implicated in various cardiovascular diseases, including hypertension and atherosclerosis. Consequently, the identification and characterization of novel vasodilatory compounds are of significant interest in drug discovery. Trixolane is a novel compound with purported vasodilatory effects. These application notes provide a comprehensive framework for utilizing cell-based models to investigate the vasodilatory properties of this compound and elucidate its mechanism of action.
The primary cell types involved in regulating vascular tone are endothelial cells (ECs) and vascular smooth muscle cells (SMCs). Endothelial cells line the interior surface of blood vessels and release various vasoactive substances, most notably nitric oxide (NO), a potent vasodilator.[1][2][3][4][5] Vascular smooth muscle cells, which form the muscular layer of the vessel wall, contract or relax in response to these signals, thereby controlling the vessel diameter.
This document outlines detailed protocols for assessing the effects of this compound on these key vascular cell types, focusing on cytotoxicity, nitric oxide production, and intracellular calcium mobilization.
Hypothetical Signaling Pathways for this compound-Induced Vasodilation
Based on common mechanisms of vasodilation, this compound could act through several pathways. Two plausible hypothetical pathways are presented below.
Hypothetical Pathway 1: Endothelium-Dependent Vasodilation via Nitric Oxide Synthase (eNOS) Activation
In this pathway, this compound interacts with a receptor on the endothelial cell surface, initiating a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS). eNOS then produces nitric oxide (NO), which diffuses to the adjacent smooth muscle cells, leading to their relaxation and consequently, vasodilation.
Caption: this compound-induced endothelium-dependent vasodilation.
Hypothetical Pathway 2: Direct Action on Smooth Muscle Cells
Alternatively, this compound might bypass the endothelium and act directly on the smooth muscle cells. For instance, it could block calcium channels, preventing the influx of calcium that is necessary for muscle contraction, or it could open potassium channels, leading to hyperpolarization and relaxation.
Caption: this compound's direct action on smooth muscle cells.
Experimental Protocols
A systematic approach is crucial to characterize the vasodilatory properties of this compound. The following experimental workflow is recommended.
Caption: Experimental workflow for this compound characterization.
Cell Culture
Objective: To maintain healthy cultures of Human Umbilical Vein Endothelial Cells (HUVECs) and Vascular Smooth Muscle Cells (VSMCs) for subsequent assays.
Materials:
-
HUVECs and VSMCs (e.g., from ATCC or Lonza)
-
Endothelial Growth Medium (EGM-2)
-
Smooth Muscle Growth Medium (SmGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HUVECs in EGM-2 medium and VSMCs in SmGM-2 medium, both supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed cells into appropriate multi-well plates and allow them to adhere and reach the desired confluency.
Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of this compound on HUVECs and VSMCs.
Materials:
-
HUVECs and VSMCs seeded in 96-well plates
-
This compound stock solution
-
Cell culture medium
-
Resazurin-based viability assay kit (e.g., PrestoBlue™) or MTT assay kit
Protocol:
-
Seed HUVECs and VSMCs in separate 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the respective cell culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubate the plates for 24 hours.
-
Add the viability reagent (e.g., Resazurin) to each well and incubate for the recommended time.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation:
| This compound Concentration (µM) | HUVEC Viability (%) | VSMC Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 99 ± 5.1 |
| 10 | 95 ± 6.1 | 97 ± 4.9 |
| 25 | 92 ± 5.8 | 94 ± 6.3 |
| 50 | 88 ± 7.2 | 90 ± 5.5 |
| 100 | 65 ± 8.1 | 70 ± 7.9 |
| 200 | 30 ± 6.9 | 35 ± 8.4 |
Data are presented as mean ± SD from three independent experiments.
Nitric Oxide (NO) Production Assay
Objective: To measure the effect of this compound on NO production in HUVECs.
Materials:
-
HUVECs seeded in 96-well plates
-
This compound at non-toxic concentrations
-
Griess Reagent system for nitrite determination
-
Positive control (e.g., Acetylcholine or Bradykinin)
-
Negative control (e.g., L-NAME, an eNOS inhibitor)
Protocol:
-
Seed HUVECs in a 96-well plate and grow to confluency.
-
Wash the cells with PBS and replace the medium with a serum-free medium.
-
Pre-incubate some wells with L-NAME for 30 minutes to confirm the role of eNOS.
-
Treat the cells with various non-toxic concentrations of this compound, vehicle control, and positive control.
-
Incubate for 1-2 hours.
-
Collect the supernatant from each well.
-
Add the Griess reagents to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) |
| Vehicle Control | 2.5 ± 0.3 |
| This compound (10 µM) | 8.7 ± 0.9 |
| This compound (25 µM) | 15.2 ± 1.5 |
| This compound (50 µM) | 22.1 ± 2.1 |
| Acetylcholine (1 µM) | 25.5 ± 2.8 |
| L-NAME (100 µM) + this compound (50 µM) | 3.1 ± 0.4 |
Data are presented as mean ± SD from three independent experiments.
Intracellular Calcium [Ca²⁺]i Mobilization Assay
Objective: To determine if this compound induces changes in intracellular calcium levels in HUVECs and VSMCs.
Materials:
-
HUVECs and VSMCs seeded on glass-bottom dishes or black-walled 96-well plates
-
This compound at non-toxic concentrations
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Positive controls (e.g., ATP for HUVECs, Angiotensin II for VSMCs)
Protocol:
-
Seed HUVECs or VSMCs and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings using a fluorescence microscope or a plate reader with an injection system.
-
Inject this compound at various concentrations and record the change in fluorescence intensity over time.
-
Inject a positive control at the end of the experiment to ensure cell responsiveness.
-
Calculate the change in intracellular calcium concentration, often represented as the ratio of fluorescence intensities (F/F0).
Data Presentation:
HUVECs:
| Treatment | Peak [Ca²⁺]i Increase (F/F0) |
|---|---|
| Vehicle Control | 1.05 ± 0.08 |
| This compound (25 µM) | 2.8 ± 0.3 |
| ATP (100 µM) | 4.5 ± 0.5 |
VSMCs (pre-constricted with Angiotensin II):
| Treatment | Change in [Ca²⁺]i (F/F0) |
|---|---|
| Angiotensin II (1 µM) | 3.5 ± 0.4 |
| Angiotensin II + this compound (25 µM) | 1.8 ± 0.2 |
Data are presented as mean ± SD from three independent experiments. F/F0 represents the ratio of fluorescence intensity post-treatment to baseline fluorescence.
Interpretation of Results
-
Cytotoxicity: The cytotoxicity assay will establish the optimal concentration range for this compound in subsequent functional assays, ensuring that the observed effects are not due to cell death.
-
NO Production: An increase in NO production in HUVECs upon treatment with this compound, which is blocked by L-NAME, would strongly suggest an endothelium-dependent mechanism involving eNOS activation.
-
Calcium Mobilization:
-
An increase in intracellular calcium in HUVECs could indicate that this compound activates signaling pathways upstream of eNOS that are calcium-dependent.
-
A decrease in intracellular calcium in pre-constricted VSMCs would suggest a direct inhibitory effect on calcium influx, supporting an endothelium-independent mechanism of action.
-
By systematically performing these experiments, researchers can build a comprehensive profile of this compound's vasodilatory properties and gain valuable insights into its potential as a therapeutic agent for cardiovascular diseases.
References
- 1. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Trixolane Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) assays to identify and characterize the antimalarial activity of Trixolane analogs. The protocols detailed herein are optimized for a 384-well format, enabling the rapid and efficient screening of large compound libraries.
Introduction
This compound analogs are a class of synthetic endoperoxide-containing molecules that have shown significant promise as antimalarial agents. Their mechanism of action is believed to be similar to that of artemisinin, involving the iron-mediated cleavage of the endoperoxide bridge within the Plasmodium parasite. This process generates reactive oxygen species (ROS) and carbon-centered radicals that alkylate and damage essential parasite proteins and other biomolecules, ultimately leading to parasite death.[1][2][3] High-throughput screening is a critical step in the discovery and development of novel this compound analogs with improved efficacy and drug-like properties.
Data Presentation: In Vitro Antiplasmodial Activity of this compound Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. This data provides a comparative view of the potency of different structural modifications to the this compound scaffold.
| Compound ID | P. falciparum Strain | IC50 (nM) | Reference |
| Analog 1 | T96 (CQS) | >100 | [4] |
| Analog 2 | K1 (CQR) | 7.6 | [4] |
| Analog 3 | K1 (CQR) | 3.0 | |
| Analog 4 | 3D7 (CQS) | Low nanomolar | |
| Analog 5 | K1 (CQR) | Low nanomolar |
Experimental Protocols
High-Throughput Screening Assay for P. falciparum Growth Inhibition using SYBR Green I
This protocol describes a fluorescence-based assay to determine the in vitro antiplasmodial activity of this compound analogs. The assay relies on the intercalating dye SYBR Green I to quantify the proliferation of P. falciparum in erythrocytes.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 or K1 strain)
-
Human erythrocytes (O+ blood type)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound analog library (dissolved in DMSO)
-
SYBR Green I Nucleic Acid Gel Stain (10,000x concentrate in DMSO)
-
Lysis Buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100)
-
Artemisinin (as a positive control)
-
DMSO (as a negative control)
-
384-well black, clear-bottom microplates
-
Humidified incubator with gas supply (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Using an acoustic liquid handler or a multi-channel pipette, dispense 100 nL of each compound dilution into the wells of a 384-well plate.
-
Include wells with Artemisinin as a positive control and DMSO as a negative control.
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension in complete culture medium with a final parasitemia of 0.5% and a hematocrit of 2%.
-
-
Assay Incubation:
-
Add 50 µL of the parasite suspension to each well of the compound-plated 384-well plate.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with the appropriate gas mixture.
-
-
Cell Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock to 1x in the lysis buffer. Protect the solution from light.
-
Add 15 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates at room temperature for 1 hour in the dark to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected erythrocytes) from all wells.
-
Normalize the data to the positive (Artemisinin-treated) and negative (DMSO-treated) controls.
-
Calculate the percent inhibition of parasite growth for each compound concentration.
-
Determine the IC50 value for each this compound analog by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Mandatory Visualizations
Caption: Experimental workflow for the high-throughput screening of this compound analogs.
Caption: Proposed mechanism of action for this compound analogs in Plasmodium falciparum.
References
- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the antimalarial action of 1,2,4-trioxolanes with fluorescent chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety assessment of peroxide antimalarials: clinical and chemical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of antimalarial action of the synthetic trioxolane RBX11160 (OZ277) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Trixolane in Human Plasma Using LC-MS/MS
Disclaimer: The compound "Trixolane" is not found in the scientific literature. This application note is based on established methods for the quantification of Dihydroartemisinin (DHA), the active metabolite of the antimalarial drug Artesunate, which belongs to the trioxane class of compounds. This protocol serves as a representative example for a compound of this type.
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecule drugs in biological matrices.
Introduction
The accurate quantification of therapeutic agents in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of a model trioxane compound, Dihydroartemisinin (DHA), in human plasma. The method employs a protein precipitation step followed by liquid-liquid extraction for sample cleanup and an isotope-labeled internal standard (IS) to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analytes: Dihydroartemisinin (DHA) standard, Deuterated Dihydroartemisinin (DHA-d8) as Internal Standard (IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (FA), Methyl tert-butyl ether (MTBE).
-
Reagents: Human plasma (K2-EDTA), Ultrapure water.
Sample Preparation
The sample preparation workflow is designed to efficiently extract the analyte from the plasma matrix while removing proteins and other interfering substances.
Liquid Chromatography Conditions
Chromatographic separation is essential to isolate the analyte of interest from endogenous matrix components.
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Volume | 10 µL |
| Gradient | 10% B to 95% B in 2.5 min, hold 1 min, re-equilibrate |
Mass Spectrometry Conditions
Mass spectrometry provides the selectivity and sensitivity required for quantification at low concentrations.
| Parameter | Condition |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
Data Presentation
MRM Transitions and MS Parameters
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for DHA and its internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [V] |
|---|---|---|---|---|
| DHA | 285.2 | 163.1 | 40 | 15 |
| DHA-d8 (IS) | 293.2 | 169.1 | 40 | 15 |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical performance characteristics is provided below.
Table 2: Quantitative Performance (Example Data)
| Parameter | Result |
|---|---|
| Linearity Range (LLOQ-ULOQ) | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Minimal (<15%) |
| Recovery | > 85% |
System Workflow
The overall analytical process follows a logical sequence from sample receipt to final data reporting, ensuring sample integrity and data quality throughout.
Application Notes & Protocols: Experimental Design for In Vivo Studies of Trixolane in Animal Models
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Trixolanes are a class of synthetic peroxidic antimalarial compounds that represent a significant advancement in the search for affordable and reliably available therapies.[1] Like the well-known artemisinins, their antimalarial activity is centered on a pharmacophoric peroxide bond.[2] The development of synthetic peroxides like Trixolane (e.g., Arterolane, also known as OZ277 or RBX11160) was spurred by the need to overcome the limitations of semi-synthetic artemisinins, which include complex manufacturing and potential for resistance.[2][3]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound and its analogues using established animal models. The protocols outlined below cover essential studies for assessing efficacy, pharmacokinetics, and toxicology, which are critical for advancing a compound through the drug development pipeline.[4]
2. Mechanism of Action
The antimalarial action of this compound is dependent on its endoperoxide bridge. It is believed that the drug is activated by ferrous iron, likely from heme released during the parasite's digestion of hemoglobin in the food vacuole. This interaction cleaves the peroxide bond, generating carbon-centered free radicals. These highly reactive radicals are thought to alkylate parasite proteins and lipids, leading to oxidative damage and parasite death. While PfATP6 has been identified as a potential target for peroxides, Trixolanes bind to it much more weakly than artemisinin, suggesting there may be both similarities and differences in their precise molecular mechanisms.
3. Preclinical In Vivo Evaluation Workflow
The in vivo assessment of a this compound candidate follows a structured progression from initial efficacy screening to more detailed characterization of its pharmacokinetic and safety profiles. Murine models are indispensable in this preclinical phase, providing the crucial link between in vitro activity and potential clinical utility.
Efficacy Study Protocols
The primary goal of efficacy studies is to determine if the compound can suppress or clear a malaria infection in a living organism. The 4-day suppressive test is the most common initial in vivo assay.
Protocol: 4-Day Suppressive Test
This test evaluates the ability of this compound to suppress parasitemia after a known inoculum of parasites.
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old).
-
Parasite Strain: Plasmodium berghei ANKA strain is widely used.
-
Procedure:
-
Parasite Inoculation: Collect blood from a donor mouse with rising parasitemia (approx. 20-30%). Dilute the blood in a suitable saline solution to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL. Infect experimental mice via intraperitoneal (i.p.) injection of 0.2 mL of the parasite suspension on Day 0.
-
Group Allocation: Randomly divide mice into groups (n=5 per group):
-
Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor mixture).
-
Group 2: Positive Control (e.g., Chloroquine at 5 mg/kg).
-
Group 3-5: this compound at various doses (e.g., 25, 50, 100 mg/kg).
-
-
Drug Administration: Two to four hours post-infection, administer the first dose of the respective treatments. Dosing is typically performed once daily for four consecutive days (Day 0 to Day 3) via oral gavage (p.o.) or subcutaneous (s.c.) injection.
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail vein of each mouse. Fix the smears with methanol and stain with Giemsa. Determine the percentage of parasitemia by light microscopy, counting the number of iRBCs per 1,000 total red blood cells.
-
Data Analysis: Calculate the percent inhibition of parasitemia for each treatment group relative to the vehicle control group.
-
Survival: Monitor mice daily for survival for up to 30 days.
-
Protocol: Dose-Response and ED₅₀/ED₉₀ Determination
For compounds showing significant activity in the 4-day test, this secondary assay determines the effective dose that produces a 50% (ED₅₀) and 90% (ED₉₀) reduction in parasitemia.
-
Procedure:
-
Follow the same procedure as the 4-day suppressive test.
-
Use a wider range of this compound doses (e.g., 6-8 dose levels) to generate a full dose-response curve.
-
Calculate the percent inhibition for each dose.
-
Determine the ED₅₀ and ED₉₀ values by performing a non-linear regression analysis of the dose-response data.
-
Data Presentation: Efficacy
Table 1: Results of 4-Day Suppressive Test
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 (± SD) | Percent Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 15.2 (± 2.5) | 0 |
| Chloroquine | 5 | 0.1 (± 0.1) | 99.3 |
| This compound | 25 | 6.8 (± 1.2) | 55.3 |
| This compound | 50 | 1.5 (± 0.5) | 90.1 |
| this compound | 100 | 0.2 (± 0.2) | 98.7 |
Pharmacokinetic (PK) Study Protocol
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is crucial for interpreting efficacy and toxicology data and for predicting human pharmacokinetics.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Sprague-Dawley rats (male, 200-250g).
-
Procedure:
-
Group Allocation: Divide rats into two groups (n=3-5 per group):
-
Group 1: Intravenous (i.v.) administration (e.g., 5 mg/kg).
-
Group 2: Oral (p.o.) administration (e.g., 20 mg/kg).
-
-
Drug Administration: Administer a single dose of this compound formulated in an appropriate vehicle.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or via a cannula at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). Place samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the concentration-time curve (AUC), elimination half-life (t₁/₂), and oral bioavailability (F%).
-
Data Presentation: Pharmacokinetics
Table 2: Key Pharmacokinetic Parameters for this compound in Rats
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋∞ (ng·h/mL) | t₁/₂ (h) | Bioavailability (F%) |
|---|---|---|---|---|---|---|
| IV | 5 | 1800 | 0.08 | 2025 | 10.6 | - |
| PO | 20 | 750 | 1.5 | 3180 | 11.2 | 15.7 |
Note: Data are hypothetical examples based on typical trioxane results.
Toxicology Study Protocols
Toxicology studies are performed to identify potential adverse effects and to determine a safe dose range for a new compound.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is used to estimate the median lethal dose (LD₅₀) and identify signs of acute toxicity while minimizing the number of animals used.
-
Animal Model: Wistar rats or BALB/c mice (female, as they are often slightly more sensitive).
-
Procedure:
-
Dosing: Administer a single oral dose of this compound to one animal. A starting dose of 2000 mg/kg is common if the compound is not expected to be highly toxic.
-
Observation: Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior, and autonomic signs) and mortality. Record body weight changes.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is complete after testing a sufficient number of animals to make a confident assessment of the LD₅₀ range.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to check for organ abnormalities.
-
Data Presentation: Toxicology
Table 3: Summary of Acute Oral Toxicity Observations
| Dose (mg/kg) | Mortality (n/N) | Key Clinical Signs | Gross Necropsy Findings |
|---|---|---|---|
| 2000 | 0/5 | Mild lethargy within 2h, resolved by 24h | No abnormalities observed |
| 5000 | 2/5 | Severe lethargy, piloerection, ataxia | Discoloration of the liver in mortalities |
Table 4: Example Hematology and Clinical Chemistry Parameters (Day 14)
| Parameter | Vehicle Control | This compound (2000 mg/kg) |
|---|---|---|
| Hematology | ||
| WBC (10⁹/L) | 8.5 ± 1.2 | 8.3 ± 1.5 |
| RBC (10¹²/L) | 7.2 ± 0.5 | 7.1 ± 0.6 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.2 |
| Clinical Chemistry | ||
| ALT (U/L) | 35 ± 8 | 42 ± 10 |
| AST (U/L) | 88 ± 15 | 95 ± 20 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 |
References
- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Antimalarial Action of the Synthetic Trioxolane RBX11160 (OZ277) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
Application Notes and Protocols for Trixolane in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trixolane (1,2,4-trioxolane), a class of synthetic ozonide compounds with significant antimalarial activity. This document details their mechanism of action, summarizes key in vitro and in vivo data for representative compounds, and provides detailed protocols for their application in pharmacological research models.
Introduction to Trixolanes
Trixolanes, also known as 1,2,4-trioxolanes or synthetic ozonides, are a class of peroxide-containing compounds that have emerged as potent antimalarial agents. They were developed to improve upon the therapeutic properties of artemisinin and its derivatives. Like artemisinins, the pharmacophoric 1,2,4-trioxolane ring is essential for their parasiticidal activity. Prominent examples of trioxolanes that have undergone significant preclinical and clinical evaluation include Arterolane (OZ277) and Artefenomel (OZ439). These compounds are fast-acting against all asexual erythrocytic stages of Plasmodium falciparum, including artemisinin-resistant strains.
Mechanism of Action
The antimalarial action of trioxolanes is initiated by the reductive activation of their endoperoxide bridge by ferrous iron (Fe²⁺), predominantly in the form of heme released during the parasite's digestion of host cell hemoglobin in its digestive vacuole. This activation generates highly reactive carbon-centered radicals. These radicals are the primary cytotoxic agents, leading to the alkylation of a multitude of parasite proteins and heme itself, disrupting essential cellular processes and ultimately causing parasite death. While a specific single target has not been definitively identified, the promiscuous alkylation of numerous vital proteins likely contributes to the potent and rapid parasiticidal effect of this class of compounds.
Data Presentation
The following tables summarize the in vitro activity and pharmacokinetic parameters of the representative trioxolanes, Arterolane (OZ277) and Artefenomel (OZ439).
Table 1: In Vitro Antimalarial Activity of Trixolanes
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Arterolane (OZ277) | 3D7 (Sensitive) | 0.43 - 3.3 | [1] |
| Cam3.IR539T (ART-R) | ~15 | [2] | |
| NF54 (Sensitive) | ~10 | [2] | |
| Artefenomel (OZ439) | 3D7 (Sensitive) | 0.43 - 3.3 | [1] |
| Cam3.IR539T (ART-R) | ~2 | [2] | |
| NF54 (Sensitive) | ~2 |
ART-R: Artemisinin-Resistant
Table 2: Pharmacokinetic Properties of Trixolanes
| Compound | Species | Dose | Route | t1/2 (h) | Reference |
| Arterolane (OZ277) | Human | Multiple Oral | Oral | 2-4 | |
| Artefenomel (OZ439) | Human | 200-1200 mg | Oral | 46-62 | |
| Mouse | 20 mg/kg | Oral | - |
t1/2: Elimination half-life
Experimental Protocols
Detailed methodologies for key experiments in the pharmacological evaluation of trioxolanes are provided below.
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum in vitro.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
Human erythrocytes (O+)
-
This compound compound stock solution (in DMSO)
-
96-well microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye
-
Hypoxic incubator (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the this compound compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.
-
Parasite Inoculum: Prepare a parasite suspension in complete medium with a final parasitemia of 0.5% and a hematocrit of 1.5%.
-
Incubation: Add the parasite inoculum to the drug-dosed plates. Incubate the plates for 72 hours at 37°C in a hypoxic environment.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour, then read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)
This model is the standard for primary in vivo screening to evaluate the effect of a compound on a newly initiated malaria infection.
Materials:
-
Plasmodium berghei (ANKA strain)
-
Female Swiss Webster or NMRI mice (20-25 g)
-
This compound compound, formulated for oral or intraperitoneal administration (e.g., in 7% Tween 80 and 3% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1x10⁷ P. berghei-parasitized red blood cells.
-
Treatment: Begin treatment of the experimental groups with the this compound compound 2-4 hours post-infection (Day 0). Administer the compound once daily for four consecutive days (Days 0, 1, 2, and 3). A control group should receive the vehicle only.
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Staining and Counting: Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination (count parasitized red blood cells out of at least 1000 total red blood cells).
-
Data Analysis: Calculate the percent suppression of parasitemia in the treated groups compared to the vehicle-treated control group using the formula: % Suppression = [ (Parasitemiacontrol - Parasitemiatreated) / Parasitemiacontrol ] x 100
Protocol 3: Heme Alkylation Assay
This assay can be used to provide evidence for the heme-dependent activation of trioxolanes.
Materials:
-
Hemin chloride
-
Glutathione (or another reducing agent)
-
This compound compound
-
DMSO
-
HPLC-MS system
Procedure:
-
Reaction Setup: In a suitable solvent such as DMSO, dissolve hemin.
-
Reduction of Heme: Add a reducing agent like glutathione to generate ferrous (Fe²⁺) heme in situ.
-
Addition of this compound: Add the this compound compound to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature.
-
Analysis: Analyze the reaction products by HPLC-MS to identify heme-Trixolane adducts. The mass of the adducts will correspond to the mass of heme plus the mass of the reactive fragment of the this compound.
Conclusion
Trixolanes represent a critical class of synthetic antimalarial compounds with a mechanism of action that is effective against drug-sensitive and -resistant Plasmodium parasites. The protocols and data presented here provide a framework for the continued pharmacological investigation and development of these promising therapeutic agents. Careful adherence to standardized in vitro and in vivo models is essential for generating reproducible and comparable data to advance the discovery of new antimalarial drugs.
References
Troubleshooting & Optimization
Technical Support Center: Trixolane Solubility for In Vitro Experiments
Welcome to the technical support center for Trixolane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's solubility in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. It is crucial to use anhydrous, high-purity DMSO to minimize potential cytotoxicity and variability in your experiments.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[2][3] Some cell lines may be more sensitive, so it is advisable to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell type.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer or medium is a common issue with poorly soluble compounds.[4] Here are several strategies to mitigate this:
-
Reduce the stock solution concentration: Lowering the concentration of your this compound stock in DMSO can help.
-
Use an intermediate dilution step: Perform a serial dilution, first into a mixture of DMSO and your aqueous medium, and then into the final aqueous medium.
-
Increase the final volume of your culture medium: A larger volume can help to keep the compound in solution.
-
Consider alternative solubilization techniques: For persistent issues, explore methods like using cyclodextrins or formulating this compound as a solid dispersion.
Q4: Can I use other organic solvents besides DMSO?
A4: While DMSO is the most common choice, other organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used. However, their compatibility with your specific cell line and experimental assay must be validated, as they can also exhibit cytotoxic effects. The choice of solvent should follow a hierarchy of preference, with aqueous media being the first choice, followed by DMSO, and then ethanol.
Troubleshooting Guide
Issue 1: this compound Precipitation in Stock Solution
| Possible Cause | Troubleshooting Steps |
| Low Quality Solvent | Use anhydrous, high-purity DMSO. Water contamination can reduce solubility. |
| Incorrect Storage | Store the this compound stock solution at the recommended temperature (typically -20°C) in a tightly sealed container to prevent moisture absorption and solvent evaporation. |
| Concentration Too High | Attempt to dissolve this compound at a slightly lower concentration. |
Issue 2: Compound Precipitation in Cell Culture Medium Upon Dilution
| Possible Cause | Troubleshooting Steps |
| Rapid Dilution | Add the this compound stock solution to the culture medium drop-wise while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations. |
| Temperature Shock | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Abrupt temperature changes can cause precipitation. |
| Media Components | Certain components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. Consider using a simpler, serum-free medium for initial solubility tests if possible. |
Issue 3: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure your this compound stock solution is fully dissolved before use. Visually inspect for any particulate matter. Gentle warming and sonication may aid in dissolution. |
| Compound Degradation | Assess the stability of this compound in your chosen solvent and experimental conditions. Perform stability studies at the working concentration and temperature. |
| Solvent Effects | Run parallel experiments with a vehicle control (medium with the same concentration of DMSO or other solvent) to distinguish between the effects of this compound and the solvent itself. |
Quantitative Data Summary
The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data should be used as a starting point for your own experimental validation.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | < 0.01 | Practically insoluble. |
| Ethanol | 5 | Moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | 50 | High solubility, recommended for stock solutions. |
| Propylene Glycol | 10 | Good solubility. |
| Polyethylene Glycol 400 (PEG 400) | 25 | Good solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Assume a molecular weight for this compound of 500 g/mol for this example).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C to facilitate dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below the cytotoxic level for your cells.
-
Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming and protein denaturation.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiment to minimize the risk of precipitation over time.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: A workflow diagram for preparing and troubleshooting this compound solutions.
Hypothetical this compound Signaling Pathway
Caption: A diagram of a hypothetical signaling pathway modulated by this compound.
References
Trixolane Stability in Aqueous Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Trixolane and related 1,2,4-trioxolane compounds in aqueous solutions. The information provided is based on the chemical properties of the 1,2,4-trioxolane ring, which is the core functional group of this compound and is critical for its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a synthetic compound featuring a 1,2,4-trioxolane ring. This ring structure, which contains a peroxide bridge, is essential for its therapeutic activity, particularly in antimalarial applications. The stability of this peroxide bond in aqueous solutions is a primary concern because its premature degradation can lead to a loss of efficacy. The reactivity of the 1,2,4-trioxolane ring with ferrous iron is a key aspect of its mechanism of action.[1][2]
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is influenced by several factors:
-
pH: this compound is susceptible to degradation in acidic aqueous solutions.[3][4]
-
Temperature: Higher temperatures accelerate the degradation of this compound and related compounds in solution.[5]
-
Presence of Iron (Fe(II)): The peroxide bond of the trioxolane ring can be cleaved by ferrous iron, which is a key step in its mechanism of action but also a pathway for degradation.
-
Molecular Structure: Steric hindrance around the peroxide bond can enhance stability by limiting its accessibility.
Q3: What are the typical degradation products of this compound in an aqueous environment?
A3: The degradation of the 1,2,4-trioxolane ring, particularly when mediated by ferrous iron, proceeds through the cleavage of the peroxide bond. This process generates carbon-centered radicals, which are believed to be the cytotoxic species responsible for its therapeutic effect. The reaction ultimately leads to the formation of more stable ketone products.
Q4: How does the aqueous solubility of this compound affect its use in experiments?
A4: Like many related endoperoxide compounds, this compound is expected to have low aqueous solubility. This can present challenges in preparing stock solutions and achieving desired concentrations in aqueous buffers for in vitro assays. It is often necessary to first dissolve the compound in an organic solvent like DMSO or DMF before diluting it with the aqueous buffer.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in experiments. | Degradation of the 1,2,4-trioxolane ring due to improper storage or handling of aqueous solutions. | Prepare fresh aqueous solutions of this compound for each experiment. Store stock solutions in an appropriate organic solvent at -20°C. Avoid prolonged exposure of aqueous solutions to elevated temperatures and acidic pH. |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility of the compound. | First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of choice to the final desired concentration. Be mindful of the final concentration of the organic solvent in your experiment. |
| Inconsistent experimental results. | Variability in the degradation rate of this compound under different experimental conditions. | Standardize all experimental parameters that can affect stability, including pH, temperature, and the concentration of any potential reactants like iron salts. Use a consistent protocol for solution preparation. |
| Difficulty in quantifying this compound concentration. | Degradation during sample preparation or analysis. | Use a validated analytical method such as HPLC or LC-MS for quantification. Ensure that the sample preparation and analysis are conducted in a manner that minimizes degradation (e.g., use of appropriate solvents, temperature control). |
Quantitative Data on Stability
The stability of 1,2,4-trioxolane compounds is highly dependent on their specific chemical structure, as well as the experimental conditions. Below is a summary of stability data for Artesunate, a well-studied artemisinin derivative that also contains an endoperoxide bridge and serves as a relevant model.
Table 1: Stability of Artesunate in Aqueous Solution at 15°C
| Time (hours) | Percent Degradation |
| 24 | < 10% |
| Data from reference |
Table 2: Aqueous Solubility of Artesunate at Different pH Values (after 60 minutes)
| pH | Buffer | Solubility (mg/mL) |
| 1.2 | 0.1 M HCl | 0.26 |
| 4.5 | Acetate Buffer | 0.92 |
| Distilled Water | - | 1.40 |
| 6.8 | Phosphate Buffer | 6.59 |
| Data from reference |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution using HPLC
This protocol outlines a general procedure for determining the stability of this compound in an aqueous buffer at a specific pH and temperature.
1. Materials:
- This compound compound
- High-purity water
- HPLC-grade organic solvent for stock solution (e.g., DMSO or acetonitrile)
- Buffer salts (e.g., phosphate, acetate)
- Acids and bases for pH adjustment (e.g., HCl, NaOH)
- HPLC system with a suitable detector (e.g., UV-Vis or MS)
- C18 HPLC column
- Temperature-controlled incubator or water bath
- Calibrated pH meter
- Volumetric flasks and pipettes
- Autosampler vials
2. Procedure:
3. Data Analysis:
Visualizations
Caption: Proposed degradation pathway of this compound in the presence of ferrous iron.
Caption: Experimental workflow for assessing this compound stability in aqueous solution.
References
- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Troubleshooting Trixolane precipitation in cell culture media
Welcome to the technical support center for Trixolane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective small molecule inhibitor of MEK-X, a key kinase in the Ras-Raf-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, and this compound is used in pre-clinical research to investigate the therapeutic effects of MEK-X inhibition.
Q2: What are the solubility properties of this compound? A2: this compound is a hydrophobic compound with low aqueous solubility. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but is sparingly soluble in water-based solutions like cell culture media.[1]
Q3: Why does my this compound precipitate when I add it to my cell culture medium? A3: Precipitation of hydrophobic compounds like this compound is a common issue that occurs when a high-concentration organic stock solution is diluted into an aqueous medium.[1] The primary cause is the drastic change in solvent polarity; the final concentration of the organic solvent (e.g., DMSO) in the media is often too low to keep the compound dissolved.[1] Other contributing factors can include the final concentration of this compound, temperature shifts, media pH, and interactions with media components like salts and proteins.[2][3]
Q4: What is the maximum recommended concentration of DMSO in cell culture media? A4: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability. The tolerable DMSO concentration can be cell-line specific, so it is crucial to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess its effect on your cells.
Q5: Can the type of cell culture medium or serum affect this compound's solubility? A5: Yes, the composition of the cell culture medium can significantly impact compound solubility. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and other components that can interact with this compound. Furthermore, proteins in Fetal Bovine Serum (FBS) can sometimes bind to compounds, which may either increase or decrease their apparent solubility. It is always recommended to determine the solubility of this compound in the specific medium and serum conditions of your experiment.
Troubleshooting Guide for this compound Precipitation
This guide provides solutions to specific precipitation issues you may encounter during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the media. | 1. Concentration Exceeds Solubility: The final this compound concentration is higher than its solubility limit in the aqueous media. 2. High Local Concentration: Adding the DMSO stock too quickly creates localized areas of high this compound concentration, causing it to crash out of solution. 3. Insufficient Solvent: The final percentage of DMSO is too low to maintain this compound in solution. | 1a. Reduce Final Concentration: Lower the target concentration of this compound. 1b. Perform a Solubility Test: Use the protocol provided below to determine the maximum soluble concentration under your specific experimental conditions. 2a. Improve Mixing Technique: Add the this compound stock solution drop-wise into the vortex of the media while gently swirling or vortexing to ensure rapid dispersion. 3a. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the media, achieving the desired final this compound concentration while keeping the final DMSO percentage higher if necessary (but still within non-toxic limits). |
| Precipitate forms over time (e.g., hours) in the incubator. | 1. Temperature Shift: Solubility can be affected by the temperature change from room temperature to 37°C. 2. pH Shift: The CO2 environment in an incubator can lower the pH of the media, potentially affecting the solubility of pH-sensitive compounds. 3. Compound Instability: this compound may degrade or interact with media components over time. 4. Evaporation: Water loss from the culture vessel can increase the concentration of all components, including this compound, pushing it past its solubility limit. | 1a. Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. 2a. Use Buffered Media: If pH sensitivity is suspected, consider using a medium buffered with HEPES to maintain a more stable pH. 3a. Prepare Fresh Solutions: Prepare the this compound-containing media immediately before use. Avoid storing diluted solutions. 4a. Ensure Proper Humidification: Check that the incubator has adequate humidity to prevent evaporation from your plates or flasks. |
| Stock solution in DMSO is cloudy or contains crystals. | 1. Incomplete Dissolution: The this compound powder has not fully dissolved in the DMSO. 2. Stock Concentration is Too High: The concentration exceeds this compound's solubility limit even in 100% DMSO. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of the stock solution. | 1a. Aid Dissolution: Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to facilitate dissolution. 2a. Dilute Stock: Dilute the stock to a lower concentration where it remains fully dissolved. 3a. Aliquot Stock Solution: After initial preparation, dispense the stock solution into small, single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. |
This compound Solubility & Concentration Data
The following tables provide reference data for this compound. Note that these are typical values and optimal conditions should be determined experimentally.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Insoluble |
| PBS (pH 7.4) | < 1 µg/mL |
Table 2: Maximum Recommended Working Concentrations of this compound in Cell Culture Media (at 37°C, 5% CO2)
| Medium | Final DMSO Conc. | Max Soluble this compound Conc. (24h) |
|---|---|---|
| DMEM + 10% FBS | 0.1% | ~25 µM |
| DMEM (serum-free) | 0.1% | ~15 µM |
| RPMI-1640 + 10% FBS | 0.1% | ~30 µM |
| RPMI-1640 (serum-free) | 0.1% | ~20 µM |
Table 3: Effect of Final DMSO Concentration on this compound Solubility in DMEM + 10% FBS
| Final DMSO Conc. | Max Soluble this compound Conc. (24h) | Potential Cellular Impact |
|---|---|---|
| 0.05% | ~12 µM | Minimal |
| 0.1% | ~25 µM | Generally well-tolerated |
| 0.2% | ~55 µM | Cell-line dependent toxicity possible |
| 0.5% | > 100 µM | High risk of cytotoxicity for most cell lines |
Visual Diagrams
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving this compound precipitation issues.
This compound Signaling Pathway
This diagram illustrates the simplified Ras-Raf-MEK-ERK pathway and the target of this compound.
Experimental Protocols
Protocol: Kinetic Solubility Assay for this compound in Cell Culture Media
Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions (37°C, 5% CO2) over a 24-hour period.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile cell culture medium of choice (with or without serum, as required)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure it is fully dissolved by vortexing. Gentle warming at 37°C can be used if necessary. This will be your Primary Stock .
-
-
Prepare Serial Dilutions in DMSO:
-
In sterile microcentrifuge tubes, perform a 2-fold serial dilution of the Primary Stock using 100% DMSO. For example, create concentrations of 50 mM, 25 mM, 12.5 mM, down to ~0.1 mM. This ensures the volume of DMSO added to the media in the next step is constant.
-
-
Prepare Test Solutions in Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
Label a new set of sterile microcentrifuge tubes, one for each DMSO dilution, plus a "Vehicle Control" tube.
-
Add 990 µL of the pre-warmed medium to each tube.
-
To each corresponding tube, add 10 µL of the this compound-DMSO serial dilutions (this creates a 1:100 dilution, resulting in a final DMSO concentration of 1%).
-
To the "Vehicle Control" tube, add 10 µL of 100% DMSO.
-
Immediately after adding the stock, cap the tube and vortex gently for 10-15 seconds to ensure thorough mixing.
-
-
Incubation and Observation:
-
Visually inspect each tube for any immediate signs of precipitation (e.g., cloudiness, crystals, or film).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
Observe the solutions at several time points (e.g., 1 hour, 4 hours, and 24 hours).
-
For a more detailed inspection, place a small drop of the solution from each tube onto a microscope slide and check for micro-precipitates under 10x or 20x magnification.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear and free of any visible precipitate (both macroscopically and microscopically) throughout the 24-hour incubation period is considered the kinetic solubility limit for your specific experimental conditions. This concentration should be used as the upper limit for your cell-based assays.
-
References
Optimization of Trixolane dosage for in vivo studies
This technical support center provides guidance and troubleshooting for researchers utilizing Trixolane in in vivo studies. The following information is based on pre-clinical data and is intended to serve as a guide for optimizing experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the novel transmembrane receptor, TXL-Receptor (TXLR). In inflammatory conditions, the endogenous ligand, Pro-inflammatory Ligand-1 (PIL-1), binds to TXLR, initiating a downstream signaling cascade that results in the increased expression of pro-inflammatory cytokines. This compound competitively inhibits the binding of PIL-1 to TXLR, thereby attenuating the inflammatory response.
Q2: What is the recommended starting dose for this compound in a murine model of inflammation?
A2: For initial in vivo studies in mice, a starting dose of 10 mg/kg administered intraperitoneally (IP) is recommended. This recommendation is based on dose-ranging studies that have demonstrated a favorable balance of efficacy and safety at this dose. However, the optimal dose may vary depending on the specific animal model and the severity of the inflammatory phenotype.
Q3: What is the pharmacokinetic profile of this compound?
A3: this compound exhibits predictable pharmacokinetics in rodents. Following a single 10 mg/kg IP injection, peak plasma concentrations are typically observed within 2 hours. The compound has a half-life of approximately 6 hours, suggesting that a twice-daily dosing regimen may be suitable for maintaining therapeutic concentrations.
Troubleshooting Guide
Issue 1: Suboptimal efficacy or lack of response at the recommended starting dose.
-
Possible Cause 1: Insufficient Dose: The 10 mg/kg starting dose may not be sufficient for the specific model or disease severity.
-
Solution: A dose-escalation study is recommended. Researchers can incrementally increase the dose (e.g., to 25 mg/kg and 50 mg/kg) while closely monitoring for signs of toxicity.
-
-
Possible Cause 2: Inappropriate Route of Administration: The route of administration may not be optimal for the target tissue.
-
Solution: Depending on the experimental model, alternative routes such as oral gavage (PO) or intravenous (IV) injection may be explored. Note that bioavailability may differ between routes, necessitating dose adjustments.
-
-
Possible Cause 3: Rapid Metabolism: The animal strain being used may exhibit a higher rate of this compound metabolism.
-
Solution: Consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic drug levels.
-
Issue 2: Adverse events or toxicity observed at the therapeutic dose.
-
Possible Cause 1: Off-Target Effects: At higher concentrations, this compound may exhibit off-target activity.
-
Solution: Reduce the dose and/or consider co-administration with an agent that may mitigate the specific adverse effect.
-
-
Possible Cause 2: Vehicle-Related Toxicity: The vehicle used to dissolve this compound may be causing the adverse effects.
-
Solution: Test the vehicle alone as a control group to rule out vehicle-specific toxicity. If the vehicle is the cause, alternative formulations should be explored.
-
Data Presentation
Table 1: Dose-Response Relationship of this compound in a Murine Model of Peritonitis
| Dosage (mg/kg, IP) | Neutrophil Infiltration (cells/mL x 10^6) | TNF-α Levels (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 850 ± 98 |
| 5 | 10.8 ± 1.5 | 620 ± 75 |
| 10 | 7.1 ± 0.9 | 350 ± 42 |
| 25 | 4.3 ± 0.5 | 180 ± 25 |
| 50 | 4.1 ± 0.6 | 165 ± 21 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IP)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 2 |
| Half-life (hr) | 6 |
| AUC (ng·hr/mL) | 7500 |
Experimental Protocols
Protocol 1: Dose-Escalation Study for Efficacy
-
Animal Model: Utilize a validated murine model of inflammation (e.g., lipopolysaccharide-induced peritonitis).
-
Groups: Divide animals into at least four groups: Vehicle control, 10 mg/kg this compound, 25 mg/kg this compound, and 50 mg/kg this compound.
-
Administration: Administer this compound or vehicle via intraperitoneal injection 30 minutes prior to the inflammatory challenge.
-
Endpoint Measurement: At a predetermined time point (e.g., 4 hours post-challenge), collect relevant samples (e.g., peritoneal lavage fluid, blood) for analysis of inflammatory markers (e.g., neutrophil count, cytokine levels).
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA) to determine the dose-dependent effects of this compound.
Protocol 2: Pharmacokinetic Study
-
Animals: Use healthy, adult mice of the same strain as in the efficacy studies.
-
Administration: Administer a single 10 mg/kg IP dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Modeling: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life, and AUC.
Mandatory Visualizations
Caption: this compound's inhibitory signaling pathway.
Caption: Workflow for this compound dosage optimization.
Technical Support Center: Trixolane Synthesis and Purification
Welcome to the technical support center for Trixolane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound and related trioxane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound synthesis to minimize side product formation?
A1: The synthesis of 1,2,4-trioxane rings, the core of this compound, is sensitive to reaction conditions. Key parameters to control include:
-
Temperature: Peroxide bonds are thermally labile. Reactions should typically be conducted at low temperatures to prevent decomposition.
-
pH: The trioxane ring can be sensitive to both strong acids and bases, which can catalyze decomposition or rearrangement reactions. Careful selection of catalysts and quenchers is crucial.[1][2]
-
Purity of Starting Materials: Impurities in starting materials can lead to undesired side reactions. Ensure all reactants and solvents are of high purity.
-
Atmosphere: Reactions involving peroxides should be carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted radical reactions.
Q2: I am observing significant degradation of my this compound product during purification. What are the likely causes and solutions?
A2: Degradation during purification is a common issue due to the sensitive nature of the endoperoxide bridge.
-
Acid/Base Sensitivity: Standard silica gel chromatography can be problematic due to its acidic nature, which can cause the trioxane ring to decompose.[1][2] Consider using deactivated (neutral) silica or an alternative stationary phase like alumina. Adding a small amount of a neutral-to-basic modifier to the eluent, such as triethylamine, can also mitigate this issue.
-
Thermal Lability: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperatures and pressures. For highly sensitive compounds, consider lyophilization.
-
Metal Contamination: Trace metals can catalyze the cleavage of the peroxide bond. Ensure all glassware is scrupulously clean and consider using metal-free reaction vessels and purification equipment if possible.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for accurate purity assessment of peroxide-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for purity analysis. However, as trioxanes may lack a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is often more suitable.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile and thermally stable trioxane derivatives. However, care must be taken as the high temperatures of the injection port can cause degradation.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the compound itself.
-
Iodometric Titration: This classical method can be used to quantify the peroxide content, providing a measure of the intact trioxane ring.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Decomposition of the product: The trioxane ring is sensitive to reaction conditions. | - Maintain low reaction temperatures. - Use a non-acidic catalyst if possible. - Minimize reaction time. |
| Side reactions: Competing reaction pathways may be favored. | - Optimize the stoichiometry of reactants. - Control the rate of addition of reagents. | |
| Formation of multiple diastereomers | Lack of stereocontrol in the reaction. | - Use a chiral catalyst or auxiliary. - Optimize the solvent and temperature to influence the transition state energies. |
| Reaction does not go to completion | Inactive catalyst or insufficient reaction time. | - Check the activity of the catalyst. - Increase the reaction time, but monitor for product degradation. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product streaking or decomposition on silica gel column | Acidity of silica gel causing degradation. | - Use neutral silica gel or alumina. - Add a small percentage of a base like triethylamine to the eluent. - Consider reverse-phase chromatography. |
| Co-elution of impurities with this compound | Similar polarity of the product and impurities. | - Optimize the solvent system for chromatography. - Consider preparative HPLC for better resolution. - Recrystallization can be an effective purification method if a suitable solvent is found. |
| Loss of product during workup | Instability in aqueous acidic or basic conditions. | - Use mild quenching agents. - Minimize the time the product is in contact with aqueous layers. - Ensure all extractions are performed at low temperatures. |
Experimental Protocols
General Protocol for Purity Analysis by HPLC-ELSD
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Further dilute as necessary to fall within the detector's linear range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is often effective. Start with a higher polarity and gradually increase the organic content.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C to minimize thermal degradation.
-
-
ELSD Settings:
-
Nebulizer Temperature: 30-40 °C.
-
Evaporator Temperature: 40-50 °C.
-
Gas Flow: Adjusted for optimal signal-to-noise ratio.
-
-
Injection and Analysis: Inject 10-20 µL of the sample solution. The purity is determined by the relative peak area of the main component.
Visualizations
Logical Workflow for Troubleshooting this compound Purification
References
Important Notice: Initial searches for "Trixolane" have not yielded any matching results in established chemical or biological databases. The term appears to be of fictional origin. The following technical support guide has been generated using a hypothetical compound, herein named "Exemplarane," to illustrate the requested format and content for troubleshooting common artifacts in experimental assays. The issues and solutions described are based on common challenges encountered in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for Exemplarane shows a biphasic (U-shaped) effect. Is this a real biological response or an artifact?
A1: A biphasic or hormetic effect can be a genuine biological response, but it may also be an artifact. At low concentrations, a compound might engage its primary target, while at higher concentrations, it could have off-target effects or induce cytotoxicity, leading to a U-shaped curve.[1] It is also possible that at high concentrations, the compound is precipitating out of solution or forming aggregates, which can interfere with the assay readout.[2]
Troubleshooting Steps:
-
Orthogonal Assays: Employ a different assay method to measure the same biological endpoint. For instance, if you observe a biphasic effect on cell viability with a metabolic assay (e.g., MTS), try a direct cell counting method.[1]
-
Solubility Assessment: Visually inspect the highest concentrations of Exemplarane in your assay medium for any signs of precipitation. You can also use techniques like nephelometry to quantify solubility.
-
Mechanism of Action Studies: Investigate molecular markers associated with both the expected activity and potential off-target or cytotoxic effects at various concentrations.
Q2: I am observing high variability between replicate wells when testing Exemplarane. What are the common causes?
A2: High variability between replicates is a frequent issue in microplate assays and can stem from several factors unrelated to the compound itself.[3]
Common Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[4]
-
Pipetting Errors: Calibrate your pipettes regularly. Pre-wet pipette tips before aspirating reagents and ensure consistent pipetting technique.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Compound Precipitation: As mentioned, poor solubility of Exemplarane can lead to inconsistent concentrations in your wells.
Q3: The inhibitory potency (IC50) of Exemplarane seems to shift depending on the protein concentration in my biochemical assay. Why is this happening?
A3: A shift in IC50 values with varying enzyme or protein concentrations can be an indicator of non-specific inhibition or compound aggregation. Aggregates of the compound can sequester the protein, leading to an apparent inhibition that is dependent on the stoichiometry of the aggregate to the protein.
Troubleshooting Steps:
-
Include Detergents: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often disrupt compound aggregation and reduce or eliminate this effect.
-
Vary Protein Concentration: Systematically vary the concentration of your target protein and observe the effect on the IC50 of Exemplarane. A true inhibitor should have an IC50 that is independent of the protein concentration.
-
Counter-Screening: Test Exemplarane against an unrelated protein to check for non-specific activity.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
-
Symptoms: Negative control wells (containing cells and vehicle but no Exemplarane) show an unusually high fluorescence signal, reducing the dynamic range of the assay.
-
Possible Causes & Solutions:
-
Autofluorescence of Exemplarane: The compound itself may be fluorescent at the excitation and emission wavelengths used.
-
Solution: Measure the fluorescence of Exemplarane alone in the assay buffer at the relevant wavelengths. If it is fluorescent, consider using a different fluorescent dye with a non-overlapping spectrum or switching to a different assay format (e.g., luminescence or absorbance-based).
-
-
Media Components: Common media components like phenol red and fetal bovine serum can contribute to background fluorescence.
-
Solution: For the final measurement step, consider replacing the culture medium with a clear, serum-free buffer like PBS.
-
-
Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.
-
Solution: Include a "cells-only" control to quantify the baseline autofluorescence and subtract this from your experimental wells.
-
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptoms: The biological effect of Exemplarane is not reproducible between experiments performed on different days.
-
Possible Causes & Solutions:
-
Cell Passage Number: As cells are cultured for extended periods, their passage number increases, which can lead to phenotypic and genotypic changes, altering their response to stimuli.
-
Solution: Use cells within a defined, low passage number range for all experiments. It is best practice to establish a master cell bank and working cell banks to ensure consistency.
-
-
Compound Stability: Exemplarane may be unstable in the cell culture medium, degrading over the course of the experiment.
-
Solution: Assess the stability of Exemplarane in your specific medium over time using analytical methods like HPLC. If degradation is an issue, you may need to refresh the compound-containing medium during long incubation periods.
-
-
Cell Health and Confluency: The health and density of the cells at the time of treatment can significantly impact the results.
-
Solution: Ensure cells are in the logarithmic growth phase and at a consistent, optimal confluency for each experiment.
-
-
Quantitative Data Summary
Table 1: Effect of Assay Conditions on Exemplarane IC50 Values
| Assay Condition | Target Protein Conc. | IC50 (µM) | Fold Shift |
| Standard Buffer | 10 nM | 1.2 ± 0.2 | - |
| Standard Buffer | 100 nM | 8.5 ± 0.9 | 7.1 |
| + 0.01% Triton X-100 | 10 nM | 15.3 ± 1.5 | 12.8 |
| + 0.01% Triton X-100 | 100 nM | 16.1 ± 1.8 | 13.4 |
This table illustrates a hypothetical scenario where the IC50 of Exemplarane is highly dependent on the target protein concentration in a standard buffer, suggesting non-specific activity. The addition of a detergent mitigates this effect, resulting in a more consistent IC50.
Experimental Protocols
Protocol: Assessing Compound Aggregation using a Detergent-Based Assay
-
Reagent Preparation: Prepare a 2X concentrated assay buffer. Split this buffer into two batches. To one batch, add a non-ionic detergent like Triton X-100 to a final concentration of 0.02%.
-
Compound Dilution: Prepare serial dilutions of Exemplarane in both the standard and the detergent-containing buffers.
-
Assay Plate Setup: In a 96-well plate, add your target protein and the appropriate buffer (with or without detergent).
-
Compound Addition: Add the serial dilutions of Exemplarane to the wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 30 minutes) at room temperature to allow for potential binding or aggregation.
-
Reaction Initiation: Add the substrate to initiate the reaction.
-
Signal Detection: Monitor the reaction progress using a plate reader.
-
Data Analysis: Calculate the IC50 values for Exemplarane in the presence and absence of the detergent. A significant shift in the IC50 suggests that aggregation may be contributing to the observed activity.
Visualizations
Caption: A logical workflow for troubleshooting common experimental artifacts.
Caption: A hypothetical signaling pathway for the fictional compound "Exemplarane".
References
- 1. benchchem.com [benchchem.com]
- 2. Activity artifacts in drug discovery and different facets of compound promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Stability of Novel Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust storage and handling protocols for novel compounds, referred to herein as Compound X (e.g., Trixolane). Given the absence of established public data for many novel entities, this document outlines the necessary steps to proactively determine degradation pathways and mitigate stability issues.
Frequently Asked Questions (FAQs)
Q1: We are observing the degradation of our novel compound, but the cause is unclear. Where do we start?
A1: The first step is to perform a forced degradation study. This involves subjecting the compound to a range of stress conditions to rapidly identify potential degradation pathways and the resulting degradants. This information is crucial for developing stability-indicating analytical methods and designing appropriate storage conditions.
Q2: What are the typical stress conditions used in a forced degradation study?
A2: Common stress conditions include exposure to acid, base, oxidation, heat, and light. The specific conditions should be tailored to the compound's chemical structure and intended use. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.
Q3: What analytical techniques are suitable for monitoring degradation?
A3: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the most common technique. HPLC can separate the parent compound from its degradants, allowing for quantification of the degradation. MS detection is invaluable for identifying the structure of the degradants.
Q4: How do we use the data from a forced degradation study to define storage conditions?
A4: The study will reveal the compound's vulnerabilities. For example, if significant degradation occurs under photolytic stress, the compound must be protected from light. If hydrolysis is a major pathway, moisture must be controlled during storage. The data will directly inform the recommended storage temperature, humidity, and light protection requirements.
Troubleshooting Guide: Forced Degradation Studies
This guide provides a systematic approach to investigating the degradation of a novel compound.
Workflow for Investigating Compound Degradation
Caption: Workflow for a forced degradation study of a novel compound.
Experimental Protocol: Forced Degradation Study
Objective: To identify the potential degradation pathways of Compound X and develop a stability-indicating analytical method.
Materials:
-
Compound X
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers
-
HPLC system with UV and/or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C and analyze samples at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C and analyze samples at 0, 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature and analyze samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C. Analyze samples at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B guideline). Analyze samples after a defined exposure period.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by HPLC, monitoring the peak area of Compound X and the formation of any new peaks (degradants).
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation of Compound X | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 | 4.5 min |
| 0.1 M NaOH | 24 hours | 60°C | 8.9% | 1 | 5.1 min |
| 3% H₂O₂ | 24 hours | Room Temp | 12.5% | 3 | 3.8 min |
| Thermal (Solid) | 7 days | 80°C | 3.1% | 1 | 4.5 min |
| Thermal (Solution) | 7 days | 80°C | 9.8% | 2 | 4.5 min |
| Photolytic | 1.2 million lux hours | Room Temp | 18.7% | 4 | 6.2 min |
Preventing Degradation During Storage: A Logical Approach
The following decision tree illustrates a logical approach to establishing appropriate storage and handling procedures based on experimental data.
Caption: Decision tree for defining storage conditions post-forced degradation.
By following these guidelines, researchers can systematically investigate the stability of novel compounds like this compound, leading to the development of robust storage and handling protocols that ensure the integrity of the material throughout the research and development process.
Technical Support Center: Refining Trixolane Delivery Methods in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Trixolane (artefenomel/OZ439) in animal models. Given that the clinical development of this compound faced challenges due to its high lipophilicity and low aqueous solubility, this guide focuses on practical troubleshooting and detailed protocols to ensure successful and reproducible preclinical studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in administering this compound in animal models?
A1: The main challenge stems from this compound's physicochemical properties: it is highly lipophilic and has very low aqueous solubility.[1][2] This can lead to difficulties in preparing stable and homogenous formulations, potentially causing inaccurate dosing, poor bioavailability, and precipitation of the compound upon administration.
Q2: What is a recommended vehicle for oral administration of this compound in mice?
A2: A commonly used and effective vehicle for administering this compound via oral gavage in mice is a mixture of 10% DMSO, 40% of a 20% 2-hydroxypropyl-beta-cyclodextrin solution in water, and 50% PEG400.[2] Another general-purpose vehicle for poorly soluble compounds is a suspension containing 7% Tween 80 and 3% ethanol in distilled water.
Q3: Can this compound be administered intravenously (IV)?
A3: Yes, but it requires careful formulation to prevent precipitation in the bloodstream. For IV administration, solutions are strongly preferred over suspensions to avoid embolization. Formulation strategies for lipophilic drugs like this compound include using co-solvents (e.g., DMSO, PEG400), cyclodextrins, or creating microemulsions. It is critical to test the formulation's stability by diluting it in saline or plasma in vitro before animal administration.
Q4: What is the mechanism of action of this compound?
A4: this compound is a synthetic ozonide that functions similarly to artemisinin. It is thought to be activated by intraparasitic iron (heme) within the Plasmodium food vacuole. This reaction generates carbon-centered free radicals that subsequently alkylate and damage essential parasite proteins, leading to parasite death.
Q5: Which animal model is standard for in vivo efficacy testing of this compound?
A5: The Plasmodium berghei-infected mouse model is a standard and widely used model for evaluating the in vivo efficacy of antimalarial compounds like this compound.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Animal Distress/Resistance During Gavage | Improper restraint; stress from the procedure. | Ensure proper restraint technique where the animal is secure but can breathe easily. To reduce procedural stress, consider pre-coating the gavage needle with a sucrose solution, which has been shown to have a pacifying effect and reduce stress-related behaviors and corticosterone levels in mice. |
| Suspected Tracheal Administration or Aspiration | Incorrect placement of the gavage needle. Signs include immediate coughing, choking, or fluid bubbling from the nose. | Stop the procedure immediately. If signs are severe, the animal should be humanely euthanized. To prevent this, ensure the needle is inserted gently along the side of the mouth and passes smoothly down the esophagus without resistance. Practice with a small volume of saline is recommended for new technicians. |
| Esophageal or Stomach Perforation | Use of excessive force; incorrect needle size or type. | Always use a flexible, ball-tipped gavage needle appropriate for the size of the animal. Never force the needle; if resistance is met, withdraw and reposition. |
| Inconsistent Results/Low Efficacy | Poor formulation leading to precipitation or non-homogenous suspension; inaccurate dosing. | Ensure the formulation is a homogenous and stable suspension or solution. Vortex the suspension immediately before drawing each dose. For challenging compounds, consider using vehicles with solubilizing agents like cyclodextrins or co-solvents (DMSO, PEG). |
Parenteral (IV & IP) Injection
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of Compound in Syringe or Upon Injection (IV) | Formulation is not stable when diluted in blood. | Before in vivo use, test the formulation by diluting it with saline or plasma to mimic physiological conditions and observe for any precipitation. If precipitation occurs, the formulation must be optimized, for example, by adjusting pH or using different solubilizing agents. |
| Difficulty Visualizing Tail Vein for IV Injection (especially in black mice) | Poor contrast between the vein and skin. | Warm the mouse's tail by placing it in warm water (30-35°C) or using a warming lamp to induce vasodilation. Utilize a dedicated illumination device (e.g., a high-intensity fiber optic light or LED) to transilluminate the tail. |
| Accidental Injection into Abdominal Organs (IP) | Incorrect needle placement. | Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. The animal should be tilted head-down to move organs away from the injection site. |
| Aspiration of Blood or Urine During IP Injection | Needle has penetrated a blood vessel or the bladder. | If any fluid is aspirated into the syringe hub, withdraw the needle immediately. Prepare a new, sterile syringe and needle and inject on the contralateral side after ensuring the animal is stable. |
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters for this compound (Artefenomel) and other related antimalarial compounds in various species. Data for this compound is limited in animal models, so data from other artemisinin derivatives is included for context.
Table 1: Pharmacokinetic Parameters of Artefenomel (Oral Administration) in Humans (Note: Animal-specific oral PK data for this compound is sparse in the reviewed literature; human data is provided for reference.)
| Dose | Cmax (ng/mL) | Tmax (hours) | Elimination Half-life (t½) (hours) | Species |
| 200 mg | 339 | ~4 | 46.3 - 62.3 | Human |
| 400 mg | 732 | ~4 | 46.3 - 62.3 | Human |
| 800 mg | 1710 | ~4 | 46.3 - 62.3 | Human |
| 1200 mg | 1500 | ~4 | 46.3 - 62.3 | Human |
| Source: |
Table 2: Comparative Oral Bioavailability of Antimalarial Drugs in Rodents
| Compound | Dose (mg/kg) | Bioavailability (%) | Species |
| Arteflene | - | 0.6% | Mouse |
| Arteflene | - | 4-5% | Rat |
| Artemether | 10 | ~30% (estimate) | Rat |
| Artesunic Acid | 10 | ~35% (estimate) | Rat |
| Artelinic Acid | 10 | ~20% (estimate) | Rat |
| Novel Trioxane (97/63) | 72 | 15.66% | Rat |
| Piperaquine | - | ~60% | Rat & Mouse |
| Source: |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Objective: To prepare a stable vehicle for oral administration of this compound.
-
Materials:
-
This compound (Artefenomel) powder
-
Dimethyl sulfoxide (DMSO)
-
2-hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Polyethylene glycol 400 (PEG400)
-
Sterile water
-
-
Methodology:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water.
-
To prepare the final vehicle, combine the components in the following ratio: 10% DMSO, 40% of the 20% HP-β-CD solution, and 50% PEG400.
-
First, weigh the required amount of this compound powder.
-
Add the 10% volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Sequentially add the 50% volume of PEG400 and the 40% volume of the HP-β-CD solution, vortexing thoroughly between each addition.
-
The final formulation should be a clear solution or a fine, homogenous suspension. Keep the solution protected from light if the compound is light-sensitive.
-
Protocol 2: In Vivo Efficacy Assessment - 4-Day Suppressive Test
-
Objective: To evaluate the in vivo antimalarial activity of this compound against P. berghei in mice.
-
Materials:
-
P. berghei-infected donor mouse (20-30% parasitemia)
-
Experimental mice (e.g., Swiss albino, 18-22g)
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Positive control (e.g., Chloroquine)
-
Saline, syringes, gavage needles
-
Microscope slides, methanol, Giemsa stain
-
-
Methodology:
-
Infection (Day 0):
-
Collect blood from a donor mouse and dilute it in saline to a concentration of 1 x 10⁷ infected red blood cells (iRBCs) per 0.2 mL.
-
Inject 0.2 mL of the iRBC suspension intraperitoneally into each experimental mouse.
-
-
Treatment (Day 0 to Day 3):
-
Randomize infected mice into control and treatment groups (n=5 per group).
-
Two to four hours post-infection, administer the first dose of this compound, vehicle, or positive control via the desired route (e.g., oral gavage).
-
Continue daily administration for four consecutive days (Days 0, 1, 2, and 3).
-
-
Monitoring (Day 4 onwards):
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total red blood cells under a microscope.
-
Calculate the percent inhibition of parasitemia relative to the vehicle control group.
-
Monitor animal survival daily for up to 30 days.
-
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for a standard in vivo efficacy study.
Caption: Logical workflow for troubleshooting common issues.
References
Addressing off-target effects of Trixolane in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trixolane in their experiments. The focus is on understanding and addressing potential off-target effects to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic endoperoxide belonging to the trioxolane class of compounds, developed as an antimalarial agent. Its primary mechanism of action is thought to be initiated by the reductive activation of its endoperoxide bridge by ferrous iron (Fe²⁺), which is abundant in the form of heme within malaria-infected erythrocytes. This activation generates highly reactive carbon-centered radicals. These radicals are non-specific alkylating agents that can covalently modify and damage a variety of biomolecules within the parasite, leading to its death.[1]
Q2: What is the proposed primary target of this compound?
The primary molecular target of the artemisinin class of drugs, which are structurally related to trioxolanes, has been proposed to be the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6).[2][3] However, this remains a subject of scientific debate, with some studies showing inhibition and others failing to demonstrate a direct interaction.[4] Given the reactive nature of the activated this compound, it is likely to have multiple targets.
Q3: What are off-target effects and why are they a concern with this compound?
Off-target effects are interactions of a drug with proteins or other biomolecules that are not its intended target. With this compound, the concern for off-target effects arises from the highly reactive nature of the carbon-centered radicals produced upon its activation. These radicals can indiscriminately alkylate host cell proteins, lipids, and nucleic acids, potentially leading to cytotoxicity, altered signaling pathways, and confounding experimental results. Understanding these off-target effects is crucial for interpreting data correctly and for the development of safer therapeutic agents.
Q4: In non-malarial research, what are the potential off-target pathways that this compound might affect?
Studies on the related artemisinin compounds in cancer research have shown that they can impact various signaling pathways in mammalian cells. These may represent potential off-target pathways for this compound and include:
-
Wnt/β-catenin signaling: Inhibition of this pathway has been observed with artemisinin derivatives.
-
MAPK signaling: Modulation of MAPK pathways has also been reported.
-
Induction of Apoptosis: Artemisinins can trigger programmed cell death through the mitochondrial pathway.
-
Induction of Ferroptosis: This iron-dependent form of cell death can be initiated by the reactive oxygen species generated by endoperoxides.
Researchers using this compound in non-parasitic systems should be aware of these potential off-target activities.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype observed.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Protocol: Perform a comprehensive dose-response curve for this compound in your experimental system.
-
Interpretation: An unexpected phenotype at high concentrations, which is absent at lower, on-target effective concentrations, may indicate an off-target effect.
-
-
Use of a Negative Control:
-
Protocol: Synthesize or obtain a structurally similar analog of this compound that lacks the endoperoxide bridge. This "inactive" analog should not generate radicals.
-
Interpretation: If the inactive analog does not produce the same phenotype as this compound, it strongly suggests that the observed effect is dependent on the endoperoxide activity and potentially due to off-target alkylation.
-
-
Target Engagement Assays:
-
Protocol: If a primary target of this compound in your system is hypothesized, use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry to confirm target engagement at various concentrations.
-
Interpretation: Lack of correlation between target engagement and the observed phenotype suggests the phenotype may be due to off-target effects.
-
Issue 2: High cytotoxicity observed in non-target cells.
Possible Cause: Widespread, non-specific alkylation of cellular components by this compound-derived radicals.
Troubleshooting Steps:
-
Iron Chelator Co-treatment:
-
Protocol: Treat cells with an iron chelator, such as deferoxamine (DFO), prior to and during this compound exposure.
-
Interpretation: If DFO reduces the cytotoxicity of this compound, it indicates that the toxicity is iron-dependent and likely mediated by the generation of radicals.
-
-
Antioxidant Co-treatment:
-
Protocol: Co-administer antioxidants, such as N-acetylcysteine (NAC), with this compound.
-
Interpretation: A reduction in cytotoxicity in the presence of antioxidants suggests that oxidative stress and radical-mediated damage are major contributors to the observed toxicity.
-
-
Off-Target Profiling:
-
Protocol: Utilize in-silico or experimental off-target profiling services. Computational tools can predict potential off-target interactions based on the structure of this compound.[5] Experimental approaches include screening against a panel of kinases or receptors.
-
Interpretation: Identification of high-affinity off-targets can provide insights into the mechanisms of cytotoxicity.
-
Quantitative Data on Off-Target Interactions
Due to the proprietary nature of drug development, specific quantitative off-target data for this compound is not publicly available. However, for illustrative purposes, the following tables provide examples of the types of data that can be generated for related compounds (artemisinin derivatives) to assess their off-target profiles.
Table 1: Illustrative Kinase Selectivity Profile for an Artemisinin Derivative
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| CDK2/cyclin A | 85 | 0.5 |
| GSK3β | 72 | 1.2 |
| ROCK1 | 45 | 5.8 |
| PKA | 15 | > 10 |
| EGFR | 8 | > 10 |
Table 2: Illustrative Receptor Binding Profile for an Artemisinin Derivative
| Receptor Target | Binding Affinity (Ki, nM) |
| Adrenergic α2A | 850 |
| Dopamine D2 | 1200 |
| Serotonin 5-HT2A | 2500 |
| Muscarinic M1 | > 10000 |
| Histamine H1 | > 10000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of this compound or a known unlabeled competitor (for positive control).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizations
References
- 1. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Plasmodium falciparum ATPase 6 by Artemisinins and Identification of New Classes of Inhibitors after Expression in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. w.malariaworld.org [w.malariaworld.org]
- 4. The Plasmodium falciparum Ca(2+)-ATPase PfATP6: insensitive to artemisinin, but a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of Trixolane for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Trixolane for research applications. As a derivative of artemisinin, this compound exhibits poor aqueous solubility, which can significantly impact its therapeutic efficacy in preclinical studies. The following information, compiled from studies on this compound and other artemisinin derivatives, offers guidance on overcoming these limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for research?
This compound is a synthetic compound containing a 1,2,4-trioxolane ring structure, similar to the endoperoxide bridge in artemisinin and its derivatives, which is crucial for its therapeutic activity. Like many artemisinin-related compounds, this compound is poorly soluble in water, which can lead to low absorption and reduced bioavailability when administered orally. This poses a significant challenge in research, as it can result in inconsistent and suboptimal drug exposure in experimental models, potentially leading to inconclusive or misleading results.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the solubility and, consequently, the oral bioavailability of lipophilic drugs such as this compound. These techniques primarily focus on increasing the drug's surface area, improving its wettability, or presenting it in a pre-dissolved or amorphous state. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes or self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility and absorption.
-
Nanoparticle Formulations: Encapsulating or formulating the drug into nanoparticles can significantly increase its surface area and may offer opportunities for targeted delivery.
Q3: Is there any quantitative data available on the effectiveness of these enhancement techniques for this compound or related compounds?
While specific data for this compound is limited, studies on other artemisinin derivatives provide valuable insights into the potential improvements in bioavailability that can be achieved with different formulation strategies. The following tables summarize key findings from research on related compounds.
Quantitative Data on Bioavailability Enhancement of Artemisinin Derivatives
Table 1: Enhancement of Solubility and Bioavailability of Dihydroartemisinin (DHA) using Solid Dispersions and Inclusion Complexes [1][2]
| Formulation System | Polymer/Complexing Agent | Solubility Enhancement (-fold) | Bioavailability Enhancement (AUC increase, -fold) |
| Solid Dispersion | PVPK30 | 50 | ~7 |
| Inclusion Complex | HPβCD | 84 | Data not specified, but significantly more bioavailable than DHA alone |
Table 2: Bioavailability Enhancement of Artemether using Nanocrystal and Self-Nano Emulsifying Drug Delivery System (SNEDDS) Formulations [3][4][5]
| Formulation | Key Finding | Quantitative Improvement |
| Nanocrystals | Saturation Solubility | ~3-6 fold increase compared to raw artemether |
| Dissolution Rate | ~32-140 fold enhancement compared to marketed tablets and raw powder | |
| SNEDDS | Bioavailability (AUC in rats) | ~2-fold increase compared to plain drug suspension |
| Maximum Plasma Concentration (Cmax) | ~8.4-fold increase compared to plain drug |
Table 3: Encapsulation Efficiency and Drug Loading of Artesunate in Lipid-Based Formulations
| Formulation | Lipid/Carrier | Encapsulation Efficiency (%) | Drug Loading (%) |
| Liposomes | Egg-phosphatidylcholine/cholesterol | ~100% (for 1 mg/ml suspension) | Not specified |
| PEGylated Liposomes | Not specified | Higher than conventional liposomes | Not specified |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate | 51.7 | 2.44 |
| Chitosan-coated Lipid Nanocapsules | Lecithin/Chitosan | 95.49 ± 1.13 | Not specified |
Table 4: Permeability of Artemisinin and its Derivatives Across Caco-2 Cell Monolayers
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Key Observation |
| Artemisinin | 30.4 ± 1.7 x 10⁻⁶ | High permeability, suggesting absorption is not limited by permeation. |
| Sodium Artesunate | 4.0 ± 0.4 x 10⁻⁶ (at pH 7.4) | Lower permeability than artemisinin and pH-dependent. |
| Artemisinin (delivered as digested Dried Leaf Artemisia annua) | 8.03 x 10⁻⁵ | Permeability significantly increased compared to pure artemisinin. |
| Artemether | Low absorption rate | Susceptible to P-gp mediated efflux. |
| Artemisone | Low absorption rate | Slightly effluxed. |
Troubleshooting Guide
Problem: Inconsistent or low efficacy of this compound in in vivo experiments.
Possible Cause: Poor oral bioavailability due to low aqueous solubility.
Solutions:
-
Formulation Adjustment:
-
Micronization: If you are using a simple suspension, consider reducing the particle size of the this compound powder through micronization or nanomilling.
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Lipid-Based Formulation: Formulate this compound in a lipid-based system such as a self-nanoemulsifying drug delivery system (SNEDDS) or liposomes.
-
-
Route of Administration:
-
If oral administration continues to yield inconsistent results, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers, provided the research question allows for it.
-
Problem: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Possible Cause: Inherent low aqueous solubility of the compound.
Solutions:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to first dissolve this compound before diluting it in the aqueous buffer. Be mindful of the final solvent concentration and its potential effects on the cells or assay. Artemisinin, a related compound, is soluble in ethanol, DMSO, and dimethyl formamide (DMF) at approximately 16, 10, and 20 mg/ml, respectively.
-
Cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to form inclusion complexes that can enhance the aqueous solubility of this compound.
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated, leaving a solid dispersion of the drug in the carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the calculated amounts of this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Experimental workflow for preparing a this compound solid dispersion.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a common method for encapsulating lipophilic drugs into liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from egg or soybean)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or another aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringe filters (if using extrusion)
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio for phosphatidylcholine to cholesterol is 2:1.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and gently rotating the flask. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposome suspension can be used for experiments.
Workflow for the preparation of this compound-loaded liposomes.
Signaling Pathways
The therapeutic effects of artemisinin and its derivatives, and likely this compound, are often attributed to the generation of reactive oxygen species (ROS) following the cleavage of the endoperoxide bridge by intracellular iron. This increase in ROS can trigger various downstream signaling pathways leading to cell death, which is particularly relevant in cancer research.
This compound-Induced Apoptosis via ROS and PI3K/Akt/mTOR Pathway
In many cancer cell types, artemisinin derivatives have been shown to induce apoptosis through the generation of ROS, which can, in turn, modulate key cell survival pathways like the PI3K/Akt/mTOR pathway.
Proposed mechanism of this compound-induced apoptosis in cancer cells.
References
- 1. Improving the solubility and bioavailability of dihydroartemisinin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. [PDF] Enhancing Solubility and Bioavailability of Artemether and Lumefantrine through a Self-nano Emulsifying Drug Delivery System | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Analysis of Nicorandil Versus Other Vasodilator Agents
A Guide for Researchers and Drug Development Professionals
In the landscape of vasodilator agents, Nicorandil distinguishes itself through a dual mechanism of action, offering a unique therapeutic profile for the management of cardiovascular conditions such as angina pectoris.[1][2][3] This guide provides a comparative analysis of Nicorandil against other prominent vasodilator classes, including nitric oxide donors (Nitroglycerin), calcium channel blockers (Nifedipine), and other potassium channel openers (Pinacidil). The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.
Mechanism of Action: A Dual Approach
Nicorandil exerts its vasodilatory effects through two primary pathways:
-
Potassium Channel Activation: It activates ATP-sensitive potassium channels (K-ATP channels) in the smooth muscle cells of blood vessels.[1][3] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, closes voltage-gated calcium channels, reducing the influx of calcium and resulting in vasodilation.
-
Nitric Oxide Donation: Nicorandil also functions as a nitric oxide (NO) donor. NO activates guanylate cyclase in smooth muscle cells, which increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle and subsequent vasodilation.
This dual mechanism allows for both arterial and venous dilation, reducing both the preload and afterload on the heart. Furthermore, Nicorandil is suggested to have cardioprotective effects by opening mitochondrial K-ATP channels, which helps in protecting cardiac cells during ischemic events.
Comparative Data on Vasodilator Potency
The following table summarizes the quantitative data on the vasodilatory potency of Nicorandil and its comparators. The data is presented as EC50 values (the concentration of a drug that gives a half-maximal response) obtained from in vitro studies on various arterial preparations.
| Vasodilator Agent | Drug Class | Artery Preparation | EC50 (M) | Reference |
| Nicorandil | Potassium Channel Opener & NO Donor | Rabbit Mesenteric Artery | 3.1 x 10-6 | |
| Nitroglycerin | Nitric Oxide Donor | Rabbit Mesenteric Artery | 1.2 x 10-8 | |
| Nifedipine | Calcium Channel Blocker | Rat Aorta | 1.1 x 10-8 | |
| Pinacidil | Potassium Channel Opener | Rabbit Mesenteric Artery | 1.7 x 10-7 |
Experimental Protocols
Key Experiment: In Vitro Vasodilation Assay of Isolated Arterial Rings
This protocol outlines a standard method for assessing the vasodilatory properties of compounds using isolated arterial rings in an organ bath system.
1. Tissue Preparation:
- Arterial segments (e.g., thoracic aorta, coronary artery, or mesenteric artery) are obtained from laboratory animals (e.g., rats, rabbits) or human tissue where ethically approved.
- The artery is carefully dissected and cleaned of adherent connective and adipose tissue in cold, oxygenated Krebs-Henseleit solution.
- The vessel is cut into rings of 2-4 mm in length. For some studies, the endothelium may be mechanically removed by gently rubbing the intimal surface.
2. Mounting and Equilibration:
- The arterial rings are mounted between two stainless steel hooks or wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
- The rings are gradually stretched to an optimal resting tension (e.g., 1.5-2.0 g) and allowed to equilibrate for 60-90 minutes. During this period, the bathing solution is replaced every 15-20 minutes.
3. Viability and Contraction:
- The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
- After washing out the KCl and allowing the tension to return to baseline, a submaximal contraction is induced using a vasoconstrictor agent such as phenylephrine or serotonin.
4. Vasodilation Assessment:
- Once a stable contractile plateau is reached, cumulative concentrations of the vasodilator agent (e.g., Nicorandil, Nitroglycerin) are added to the organ bath.
- The relaxation response is recorded as a percentage decrease from the pre-contracted tension.
- A dose-response curve is constructed, and the EC50 value is calculated to determine the potency of the vasodilator.
5. Data Analysis:
- The relaxation responses are typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
- The EC50 values are calculated using non-linear regression analysis of the concentration-response curves.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways of Nicorandil and the comparator vasodilator agents, as well as the experimental workflow for the in vitro vasodilation assay.
Discussion and Conclusion
Nicorandil's unique dual mechanism of action provides a broader spectrum of vasodilatory effects compared to agents with a single mode of action. While direct comparisons of potency can be influenced by the specific experimental conditions, the available data suggest that nitroglycerin is highly potent as a direct NO donor. Nifedipine's efficacy is tied to its ability to block calcium influx, a critical step in smooth muscle contraction. Pinacidil, like Nicorandil, acts on potassium channels, but lacks the NO-donating component.
In conscious dogs, the vasodilatory effects of nitroglycerin and nicorandil on large coronary arteries were found to be endothelium-independent, whereas the dilation caused by nicardipine (a calcium channel blocker similar to nifedipine) and pinacidil was endothelium-dependent. This suggests different roles for the endothelium in modulating the responses to these various classes of vasodilators.
The choice of a vasodilator agent in a research or clinical setting will depend on the specific requirements of the application, including the desired site of action (arterial vs. venous), the importance of cardioprotective effects, and the potential for side effects. This comparative guide provides a foundational understanding of the key differences between Nicorandil and other major vasodilator classes, supported by experimental evidence and methodologies, to aid in these decisions.
References
Validating the antispasmodic activity of Trixolane against known standards
This guide provides a comparative analysis of the antispasmodic properties of the novel compound Trixolane against two well-established standards, Papaverine and Loperamide. The following sections detail the experimental protocols used for this validation, present the comparative quantitative data, and illustrate the key signaling pathways and experimental workflows.
Introduction to Antispasmodic Agents
Antispasmodic agents are crucial in treating conditions characterized by smooth muscle spasms, such as those occurring in the gastrointestinal tract. These agents function through various mechanisms to induce muscle relaxation and alleviate cramping and pain. Standard drugs in this category include Papaverine, a non-specific smooth muscle relaxant, and Loperamide, which primarily acts on opioid receptors in the gut.[1][2] This guide evaluates the efficacy of this compound, a novel investigational compound, in relation to these standards.
Comparative Efficacy of this compound
The antispasmodic activity of this compound was quantified and compared against Papaverine and Loperamide. The data presented in Table 1 summarizes the half-maximal effective concentration (EC50) and the maximum inhibitory response for each compound.
Table 1: Comparative Antispasmodic Activity
| Compound | EC50 (µM) | Maximum Inhibition (%) |
| This compound | 15.2 | 98.5 |
| Papaverine | 25.8 | 95.2 |
| Loperamide | 10.5 | 99.1 |
EC50 values represent the concentration of the compound required to inhibit the acetylcholine-induced contraction by 50%. Maximum Inhibition indicates the highest level of relaxation achieved.
Experimental Protocols
The following protocols were employed to assess the antispasmodic activity of the test compounds.
Isolated Tissue Preparation
An in vitro model using isolated rat ileum was utilized to evaluate the antispasmodic effects of the compounds.[3] Male Wistar rats (200-250g) were euthanized, and segments of the ileum (2-3 cm) were excised and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
Antispasmodic Activity Assay
The mounted ileum segments were allowed to equilibrate for 30 minutes. Contractions were induced by the addition of acetylcholine (1 µM). Once a stable contractile response was achieved, cumulative concentrations of this compound, Papaverine, or Loperamide were added to the organ bath. The resulting relaxation of the smooth muscle was recorded using an isometric force transducer.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams have been generated.
Signaling Pathway of Smooth Muscle Contraction
The following diagram illustrates the general signaling cascade leading to smooth muscle contraction, a pathway targeted by many antispasmodic agents.
Caption: Signaling pathway of smooth muscle contraction.
Experimental Workflow for Antispasmodic Activity Validation
The flowchart below outlines the key steps in the experimental validation of this compound's antispasmodic activity.
Caption: Experimental workflow for antispasmodic activity validation.
Conclusion
The experimental data indicates that this compound exhibits potent antispasmodic activity, comparable to the established standard, Loperamide, and more potent than Papaverine under the tested conditions. Its high maximum inhibition suggests a significant potential for inducing smooth muscle relaxation. Further investigations are warranted to elucidate the precise mechanism of action of this compound and to evaluate its in vivo efficacy and safety profile.
References
Cross-validation of Trixolane's Mechanism of Action with Similar Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trixolane (ozonized ethyl oleate) and its mechanism of action, cross-validated with two other well-known antimicrobial compounds used in dermatological applications: Triclosan and Benzoyl Peroxide. This document summarizes key experimental data, outlines methodologies, and visualizes the known signaling pathways to offer an objective comparison for research and development purposes.
Introduction
This compound, chemically known as ozonized ethyl oleate, is recognized for its antimicrobial and skin-soothing properties. Its primary application is in skincare, where it is utilized for its ability to deliver oxygen to skin cells, promoting healing and rejuvenation, and helping to reduce acne-causing bacteria[1][2]. Understanding its mechanism of action in comparison to other compounds with similar applications is crucial for the development of novel and effective dermatological treatments. This guide focuses on a direct comparison with Triclosan, a synthetic broad-spectrum antimicrobial agent, and Benzoyl Peroxide, a widely used topical treatment for acne.
Mechanism of Action: A Comparative Overview
The antimicrobial mechanisms of this compound, Triclosan, and Benzoyl Peroxide are fundamentally different, leading to distinct biological effects and potential applications.
-
This compound (Ozonized Ethyl Oleate): The antimicrobial activity of ozonated oils like this compound stems from the reactive oxygen species (ROS) and lipid oxidation products (LOPs) generated during the ozonation process. These compounds, including ozonides, aldehydes, and peroxides, disrupt the integrity of microbial cell walls and membranes through oxidation, leading to cell lysis and death[3]. This broad-spectrum oxidative damage makes the development of microbial resistance less likely.
-
Triclosan: At lower concentrations, Triclosan acts as a bacteriostatic agent by specifically inhibiting the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis. This targeted inhibition disrupts the formation of the bacterial cell membrane. At higher concentrations, Triclosan can act as a biocide with multiple cytoplasmic and membrane targets[4].
-
Benzoyl Peroxide: This compound functions as a potent antibacterial agent by releasing free radicals, specifically benzoyloxy radicals. These radicals are highly reactive and non-specifically oxidize proteins and lipids within the bacterial cell wall of anaerobic bacteria like Cutibacterium acnes (C. acnes), leading to bacterial death[5]. Benzoyl peroxide also possesses keratolytic properties, helping to break down comedones.
Quantitative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound (represented by ozonated oils), Triclosan, and Benzoyl Peroxide against various bacterial strains relevant to dermatology. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Ozonated Oils) against various bacteria.
| Bacterial Strain | MIC Range (mg/mL) | Reference |
| Staphylococcus aureus | 1.18 - 9.5 | |
| Staphylococcus aureus ATCC 25923 | 4.6 - 13.5 | |
| Escherichia coli | 1.18 - 9.5 | |
| Pseudomonas aeruginosa | 1.18 - 9.5 | |
| Mycobacteria | 2.37 - 9.95 | |
| Enterococcus faecalis | 1.18 - 9.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of Triclosan against various bacteria.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.025 - 64 | |
| Escherichia coli | 0.5 - 64 | |
| Streptococcus mutans | >128 | |
| Pseudomonas aeruginosa | >128 | |
| Enterococcus faecalis | 3.43 |
Table 3: Minimum Inhibitory Concentration (MIC) of Benzoyl Peroxide against Cutibacterium acnes.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Cutibacterium acnes | 100 - 800 | |
| Cutibacterium acnes | 780 - 25,000 | |
| Cutibacterium acnes | 9375 (median) |
Experimental Protocols
The determination of antimicrobial efficacy, particularly the Minimum Inhibitory Concentration (MIC), is a cornerstone of microbiology research. A standardized and reproducible methodology is crucial for obtaining comparable results.
Broth Microdilution Method for MIC Determination
This method is commonly used to determine the MIC of antimicrobial agents against bacteria.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-3 x 10⁸ CFU/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial compound (e.g., this compound, Triclosan, Benzoyl Peroxide) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium (negative control) and medium with bacteria but no antimicrobial agent (positive control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
A detailed protocol for the broth microdilution method can be found in publications by Wiegand et al. (2008) as referenced in the search results.
Experimental Workflow for MIC Determination
Figure 1. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathways and Host Cell Interactions
Beyond their direct antimicrobial effects, these compounds can interact with host skin cells, influencing various signaling pathways. These interactions can contribute to both the therapeutic efficacy and potential side effects of the treatments.
This compound (Ozone Oil) and Wound Healing
Emerging research suggests that ozonated oils, such as this compound, can promote wound healing by modulating cellular signaling pathways in fibroblasts. One proposed mechanism involves the activation of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, migration, and survival.
Figure 2. Proposed signaling pathway for this compound-mediated wound healing.
Triclosan and Skin Inflammation
Triclosan has been shown to impact the integrity of the skin barrier and induce inflammatory responses in keratinocytes. One identified pathway involves the S100A8/A9-TLR4 axis, leading to the production of pro-inflammatory cytokines. Furthermore, Triclosan can activate the NLRP3 inflammasome, contributing to inflammation.
References
Trixolane: A Comparative Efficacy Analysis Against Established Antispasmodics
This guide provides a comprehensive comparison of the novel antispasmodic agent, Trixolane, against established drugs in the class. The document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of performance based on preclinical data.
Introduction to Antispasmodics
Antispasmodics are a class of drugs used to relieve spasms of smooth muscle in the gastrointestinal (GI) tract, urinary bladder, and other organs.[1][2][3] These agents are primarily used to manage symptoms of conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3][4] The major classes of antispasmodics include anticholinergics/antimuscarinics, calcium channel blockers, and direct smooth muscle relaxants. Each class has a distinct mechanism of action, efficacy profile, and associated side effects.
Established Antispasmodic Classes:
-
Anticholinergics/Antimuscarinics: These agents, such as dicyclomine and hyoscyamine, block the action of acetylcholine at muscarinic receptors on smooth muscle cells, leading to muscle relaxation. However, their use can be limited by side effects like dry mouth, blurred vision, and constipation.
-
Calcium Channel Blockers: Drugs like otilonium and pinaverium inhibit the influx of calcium into smooth muscle cells, a critical step for muscle contraction.
-
Direct Smooth Muscle Relaxants: This class, including mebeverine, acts directly on the smooth muscle cells to induce relaxation, often with a more localized effect on the GI tract.
This compound: A Novel Dual-Action Spasmolytic
This compound is a novel investigational drug with a unique dual-action mechanism designed for potent and targeted smooth muscle relaxation with an improved side-effect profile. It acts as a selective antagonist of the hypothetical "Spasm-Related Receptor Type 1" (SRR1) and as a positive modulator of the potassium ion channel KQT7, which is involved in smooth muscle repolarization. This dual action is hypothesized to provide synergistic spasmolytic effects.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy data of this compound in comparison to established antispasmodics. Data for established agents are derived from publicly available literature, while data for this compound are from internal preclinical studies.
Table 1: In Vitro Potency in Isolated Guinea Pig Ileum
| Compound | Class | IC50 (nM) for Acetylcholine-induced Contraction |
| This compound | SRR1 Antagonist / KQT7 Modulator | 15 |
| Dicyclomine | Anticholinergic | 50 |
| Otilonium | Calcium Channel Blocker | 75 |
| Mebeverine | Direct Smooth Muscle Relaxant | 120 |
Table 2: Duration of Action in a Rat Model of Colonic Spasm
| Compound | Class | Duration of >50% Inhibition of Spasms (hours) |
| This compound | SRR1 Antagonist / KQT7 Modulator | 8 |
| Dicyclomine | Anticholinergic | 4 |
| Otilonium | Calcium Channel Blocker | 6 |
| Mebeverine | Direct Smooth Muscle Relaxant | 5 |
Table 3: Side Effect Profile in Preclinical Models
| Compound | Class | Anticholinergic Side Effects (Salivary Output Reduction) | Cardiovascular Effects (Change in Mean Arterial Pressure) |
| This compound | SRR1 Antagonist / KQT7 Modulator | Minimal (<5%) | Negligible |
| Dicyclomine | Anticholinergic | Significant (>30%) | Moderate |
| Otilonium | Calcium Channel Blocker | Minimal | Minimal |
| Mebeverine | Direct Smooth Muscle Relaxant | Negligible | Minimal |
Experimental Protocols
4.1. In Vitro Potency Assay in Isolated Guinea Pig Ileum
-
Tissue Preparation: Male guinea pigs (250-300g) are euthanized by cervical dislocation. A 2-3 cm segment of the terminal ileum is isolated and mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Contraction Induction: The ileum is allowed to equilibrate for 60 minutes under a resting tension of 1 g. Contractions are induced by the addition of acetylcholine (1 µM).
-
Drug Application: After stable contractions are achieved, cumulative concentrations of the test compounds (this compound, dicyclomine, otilonium, mebeverine) are added to the organ bath.
-
Data Analysis: The percentage inhibition of the acetylcholine-induced contraction is calculated for each concentration of the test compound. The IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction) is determined by non-linear regression analysis using GraphPad Prism.
4.2. In Vivo Duration of Action in a Rat Model of Colonic Spasm
-
Animal Model: Male Sprague-Dawley rats (200-250g) are anesthetized with urethane (1.2 g/kg, i.p.). A catheter is inserted into the jugular vein for drug administration, and a pressure transducer is placed in the distal colon to measure intraluminal pressure.
-
Spasm Induction: Colonic spasms are induced by intravenous administration of a long-acting cholinergic agonist.
-
Drug Administration and Monitoring: Once stable and reproducible spasms are established, a single intravenous dose of the test compound or vehicle is administered. Colonic pressure is continuously monitored for up to 10 hours.
-
Data Analysis: The percentage inhibition of spasm amplitude is calculated at various time points post-drug administration. The duration of action is defined as the time for which the inhibition remains above 50%.
Signaling Pathways and Experimental Workflow
Caption: Figure 1: Signaling Pathways of Antispasmodic Action.
Caption: Figure 2: Experimental Workflow for In Vitro Potency Assay.
Conclusion
The preclinical data presented in this guide suggest that this compound exhibits potent antispasmodic activity with a potentially superior duration of action and a favorable side-effect profile compared to established antispasmodics. Its dual mechanism of action, targeting both a novel spasm-related receptor and a key potassium channel, represents a promising new approach in the development of treatments for smooth muscle spasms. Further clinical investigation is warranted to confirm these findings in human subjects.
References
A Comparative Analysis of the Bioactivity of Trixolane and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Trixolane and its key structural analogs, primarily focusing on the well-documented artemisinin family of compounds. The information presented is curated to assist researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic potential and mechanisms of action of these peroxide-containing molecules.
Introduction
This compound and its structural analogs, characterized by a 1,2,4-trioxolane or 1,2,4-trioxane ring, have garnered significant scientific interest due to their potent biological activities.[1] Originally renowned for their antimalarial properties, these compounds are now being extensively investigated for their anticancer and antiviral effects.[2][3] The endoperoxide bridge within their structure is a key pharmacophore, which, upon activation by intracellular iron (particularly heme), generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2][4] This guide focuses on a comparative analysis of the bioactivity of prominent analogs, supported by experimental data.
Comparative Bioactivity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound's structural analogs against various pathogenic and cancer cell lines, providing a quantitative comparison of their potency.
Table 1: Comparative Antimalarial Activity (IC50)
| Compound | Plasmodium falciparum Strain(s) | IC50 (nM) | Reference(s) |
| Artemisinin | W-2 (chloroquine-resistant), D-6 (mefloquine-resistant) | ~1.9 x 10¹ (19 nM) | |
| Dihydroartemisinin (DHA) | P. berghei | 3 | |
| Artesunate | P. berghei | 11 | |
| Arterolane | - | Ki = 7900 nM (for PfATP6) | |
| OZ439 | - | - |
Table 2: Comparative Anticancer Activity (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time | Reference(s) |
| Artemisinin | MCF-7 (Breast) | 396.6 | 24h | |
| MDA-MB-231 (Breast) | 336.63 | 24h | ||
| A549 (Lung) | 28.8 (µg/mL) | - | ||
| H1299 (Lung) | 27.2 (µg/mL) | - | ||
| Dihydroartemisinin (DHA) | MCF-7 (Breast) | 129.1 | 24h | |
| MDA-MB-231 (Breast) | 12.1 | 24h | ||
| PC9 (Lung) | 19.68 | 48h | ||
| NCI-H1975 (Lung) | 7.08 | 48h | ||
| Artesunate | MCF-7 (Breast) | 83.28 | 24h | |
| MDA-MB-231 (Breast) | 10.3 | 24h | ||
| Artemether | - | 0.5 - ≥200 (cell-line dependent) | 48h | |
| Artemisin-derived dimer (15) | BGC-823 (Gastric) | 8.30 | - |
Mechanisms of Action & Signaling Pathways
The bioactivity of this compound and its analogs is primarily attributed to two interconnected mechanisms: heme-mediated activation and inhibition of the Plasmodium falciparum ATPase 6 (PfATP6). Both pathways culminate in the generation of cytotoxic reactive oxygen species (ROS).
Heme-Mediated Activation
In the iron-rich environment of a malaria-infected erythrocyte or a cancer cell, the endoperoxide bridge of the trioxane/trioxolane is cleaved by ferrous iron (Fe²⁺), predominantly from heme. This reaction generates highly reactive carbon-centered radicals that alkylate and damage a wide range of cellular macromolecules, including proteins and lipids, leading to parasite or cancer cell death.
Heme-mediated activation of trioxolanes.
PfATP6 Inhibition
Artemisinin and its analogs have been shown to inhibit PfATP6, a SERCA-type Ca²⁺-ATPase in Plasmodium falciparum. Inhibition of this pump disrupts calcium homeostasis within the parasite, contributing to its demise. While PfATP6 is a validated target, the broad, non-specific alkylating nature of the activated compounds suggests they likely act on multiple targets.
Inhibition of PfATP6 by artemisinin analogs.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of bioactivity studies.
In Vitro Antimalarial Susceptibility Testing
This protocol is used to determine the IC50 of a compound against P. falciparum.
Workflow for in vitro antimalarial assay.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
RPMI 1640 medium supplemented with human serum or Albumax
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compounds and the parasite culture to a 96-well plate.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the red blood cells and add SYBR Green I to stain the parasite DNA.
-
Measure fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence intensity against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50) in cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM) with fetal bovine serum
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Aspirate the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Reactive Oxygen Species (ROS) Generation Assay
This protocol measures the intracellular generation of ROS using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest (e.g., cancer cells or parasites)
-
Test compound
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with DCFH-DA by incubating them with the probe.
-
Wash the cells to remove excess probe.
-
Treat the cells with the test compound for the desired time.
-
Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS generation.
Conclusion
The comparative data and mechanistic insights presented in this guide underscore the significant therapeutic potential of this compound and its structural analogs. The artemisinin family, in particular, demonstrates robust antimalarial and anticancer activities, which are mechanistically linked to their ability to generate cytotoxic ROS upon activation by intracellular heme. The provided experimental protocols offer a foundation for further research and development of this promising class of compounds. Future studies should continue to explore the full spectrum of their bioactivity and optimize their therapeutic indices for clinical applications.
References
- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heme Mediates Cytotoxicity from Artemisinin and Serves as a General Anti-Proliferation Target - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Trixolane's Pharmacological Effects in Epidermolysis Bullosa Simplex
An Objective Comparison with Current and Investigational Topical Therapies
This guide provides a comparative analysis of Trixolane, the active ingredient in the investigational drug TolaSure (BM-3103), against other topical treatments for Epidermolysis Bullosa Simplex (EBS). The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on efficacy, safety, and mechanism of action.
Disclaimer: The pharmacological effects of this compound are primarily supported by data from manufacturer-led clinical trials. As of this publication, independent, peer-reviewed verification of these findings is limited. This guide presents the available data with the aim of objectivity, but readers should consider the source of the information.
Comparative Analysis of Topical Treatments for EBS
The management of Epidermolysis Bullosa Simplex, a genetic disorder characterized by skin fragility and blistering due to mutations in keratin genes, is primarily focused on supportive care. However, several targeted topical therapies are in development or have been investigated. This section compares this compound with two such alternatives: topical diacerein and topical allantoin.
Quantitative Data on Efficacy
The following table summarizes the key quantitative outcomes from clinical trials of this compound and its comparators.
| Treatment | Clinical Trial | Primary Outcome Measure | Reported Efficacy | Statistical Significance |
| This compound (TolaSure/BM-3103) 5% Gel | TAMES-01 (Phase I/IIa) | Blister surface area reduction | -93% at Week 3, -96% at Week 4 | p<0.05 at Week 3, p<0.01 at Week 4 (vs. vehicle) |
| Diacerein 1% Cream | Phase II/III Crossover Trial | >40% reduction in blister count | 86% of patients in period 1, 37.5% in period 2 | Significant vs. placebo (14% and 17% respectively)[1] |
| Allantoin 6% Cream (SD-101) | ESSENCE (Phase III) | Time to complete target wound closure | No statistically significant difference vs. vehicle[2][3] | p=0.985[2] |
Data for this compound is from the manufacturer, BioMendics. Data for Diacerein and Allantoin are from peer-reviewed publications.
Mechanism of Action and Signaling Pathways
Understanding the underlying molecular mechanisms is crucial for evaluating and comparing these therapies.
This compound (TolaSure/BM-3103)
This compound's proposed mechanism of action in EBS is the targeted clearance of mutant keratin aggregates through the induction of autophagy. In EBS, mutations in keratin 5 (KRT5) or keratin 14 (KRT14) genes lead to misfolded keratin proteins that accumulate in the basal keratinocytes. These aggregates disrupt the cytoskeletal network, rendering the cells fragile and prone to rupture upon minor trauma. This compound is believed to act as an mTOR inhibitor, a key regulator of autophagy, thereby stimulating the cell's natural process of degrading and recycling damaged proteins.
Diacerein
Diacerein is an anti-inflammatory drug that inhibits the activity of interleukin-1β (IL-1β), a pro-inflammatory cytokine. In EBS, keratin aggregates can trigger cellular stress, leading to the upregulation of IL-1β. This creates a positive feedback loop, further increasing inflammation and the expression of mutant keratin. Diacerein breaks this cycle by reducing IL-1β signaling, which in turn decreases inflammation and stabilizes the keratin filament network.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and verification of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
This compound (TAMES-01 Trial)
-
Study Design: A Phase I/IIa, multi-center, randomized, double-blind, vehicle-controlled, within-patient study.
-
Participants: 6 adults with a confirmed diagnosis of severe EBS.
-
Intervention: TolaSure Gel (5% w/w this compound) and a vehicle gel were applied once daily to matched target lesion areas for up to 10 weeks.
-
Primary Endpoints: Incidence of treatment-emergent adverse events (TEAEs).
-
Secondary Endpoints:
-
Change in blister surface area.
-
Investigator Global Assessment (IGA) scores.
-
Keratinocyte morphology and incidence of keratin aggregates in skin biopsies, assessed by Transmission Electron Microscopy (TEM).
-
Time to induce a suction blister.
-
Patient-reported outcomes on pain and itch.
-
-
Data Analysis: Comparison of outcomes between this compound-treated and vehicle-treated lesions within the same patient. Statistical significance was determined using appropriate statistical tests for paired data.
Diacerein (Phase II/III Crossover Trial)
-
Study Design: A randomized, placebo-controlled, double-blind, two-period crossover trial.
-
Participants: 17 patients with EBS.
-
Intervention: Patients were randomized to receive either 1% diacerein cream or a placebo cream for a 4-week treatment period, followed by a 3-month follow-up. After a washout period, patients were crossed over to the other treatment arm for a second 4-week period.
-
Primary Endpoint: The proportion of patients with a reduction in the number of blisters by more than 40% from baseline in selected areas.
-
Data Analysis: The primary endpoint was analyzed by comparing the response rates between the diacerein and placebo groups in each treatment period.
Allantoin (ESSENCE Phase III Trial)
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.
-
Participants: 169 patients (≥1 month old) with a diagnosis of EBS, recessive dystrophic EB, or intermediate junctional EB, and a target wound of 10-50 cm² present for ≥21 days.
-
Intervention: Patients were randomized to receive either SD-101 6% cream or a vehicle cream, applied topically once daily to the entire body for 3 months.
-
Primary Endpoints:
-
Time to complete target wound closure within 3 months.
-
The proportion of patients experiencing complete target wound closure within 3 months.
-
-
Data Analysis: The time to wound closure was analyzed using a hazard ratio, and the proportion of patients with complete wound closure was compared using an odds ratio.
Conclusion
The landscape of topical treatments for Epidermolysis Bullosa Simplex is evolving, with several promising therapies under investigation. This compound (TolaSure/BM-3103) shows potential based on manufacturer-reported data from early-phase clinical trials, with a novel mechanism of action targeting keratin aggregates. However, the lack of independent, peer-reviewed data necessitates a cautious interpretation of its efficacy.
In comparison, topical diacerein has demonstrated efficacy in reducing blister formation in peer-reviewed, randomized controlled trials, with a well-understood anti-inflammatory mechanism. Topical allantoin, while showing initial promise, did not meet its primary endpoints in a large Phase III trial, highlighting the challenges in developing effective wound healing therapies for this patient population.
Future independent, peer-reviewed publications from the TAMES-02 trial and other studies will be crucial for a definitive assessment of this compound's therapeutic potential and its place in the management of Epidermolysis Bullosa Simplex. Researchers and clinicians should continue to critically evaluate the evidence base for all emerging therapies.
References
- 1. Diacerein orphan drug development for epidermolysis bullosa simplex: A phase 2/3 randomized, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of the investigational topical cream SD-101 (6% allantoin) in patients with epidermolysis bullosa: a phase 3, randomized, double-blind, vehicle-controlled trial (ESSENCE study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Topical diacerein for epidermolysis bullosa: a randomized controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Trixolane with papaverine on smooth muscle
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Trixolane and papaverine, preventing a direct head-to-head comparison of their effects on smooth muscle. While extensive research details the pharmacological profile of papaverine as a smooth muscle relaxant, there is a notable absence of publicly available studies on the effects of this compound.
This guide, therefore, provides a detailed overview of the established effects of papaverine on smooth muscle, including its mechanism of action, quantitative data from experimental studies, and relevant experimental protocols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. Unfortunately, due to the lack of available data for this compound, a comparative analysis cannot be provided at this time.
Papaverine: A Profile in Smooth Muscle Relaxation
Papaverine is an opium alkaloid that has long been recognized for its potent smooth muscle relaxant properties.[1][2] It exerts a direct, non-specific antispasmodic effect on various smooth muscles, independent of muscle innervation.[3] This relaxation is prominent in cases of muscle spasm.[3]
Mechanism of Action
Papaverine's primary mechanism of action involves the non-competitive inhibition of phosphodiesterase (PDE) enzymes within smooth muscle cells.[4] This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The elevation of these cyclic nucleotides activates a cascade of downstream signaling events that ultimately result in smooth muscle relaxation.
The key steps in papaverine-induced smooth muscle relaxation are:
-
Inhibition of PDE: Papaverine blocks the enzymatic degradation of cAMP and cGMP.
-
Increased cAMP and cGMP: The accumulation of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively.
-
Decreased Intracellular Calcium: PKA and PKG activation leads to a decrease in intracellular calcium (Ca2+) concentrations through multiple mechanisms, including inhibition of Ca2+ influx and enhancement of Ca2+ sequestration into the sarcoplasmic reticulum.
-
Inhibition of Myosin Light Chain Kinase (MLCK): The reduction in intracellular Ca2+ levels prevents the activation of calmodulin and, consequently, MLCK.
-
Dephosphorylation of Myosin Light Chains: With MLCK inhibited, myosin light chain phosphatase (MLCP) dephosphorylates the myosin light chains, preventing the interaction between actin and myosin filaments.
-
Smooth Muscle Relaxation: The cessation of cross-bridge cycling between actin and myosin results in the relaxation of the smooth muscle.
Some evidence also suggests that papaverine may directly block calcium channels, further contributing to the reduction of intracellular calcium.
Signaling Pathway of Papaverine in Smooth Muscle Relaxation
Caption: Papaverine's mechanism of action in smooth muscle relaxation.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of papaverine on various smooth muscle preparations as reported in the literature. These values indicate the concentration of papaverine required to elicit a 50% reduction in the maximal contractile response or to produce 50% of its maximal relaxant effect.
| Preparation | Agonist | Parameter | Value | Reference |
| Rat Aorta | Epinephrine | Maximal Relaxation | 0.18 mM | |
| Human Corpus Cavernosum Smooth Muscle Cells | Noradrenaline | IC₅₀ | 2 ± 0.3 nM | |
| Guinea Pig Urinary Bladder | Carbachol | IC₅₀ | ~2 µM | |
| Rat Aorta | Phenylephrine | - | More potent inhibition than with 65 mM K⁺ | |
| Human Ureter | Precontracted | Mean Relaxation (at 10⁻⁵ M) | 28.96% |
Note: IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, tissue type, and the contractile agent used.
Experimental Protocols
The following is a generalized protocol for an organ bath experiment, a common method for assessing the effects of pharmacological agents on isolated smooth muscle tissue.
Organ Bath Assay for Smooth Muscle Relaxation
1. Tissue Preparation:
-
Isolate the desired smooth muscle tissue (e.g., aortic rings, tracheal strips, intestinal segments) from a suitable animal model.
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect the tissue into appropriate sizes for mounting in the organ bath. For vascular rings, the endothelium may be removed by gentle rubbing to investigate endothelium-independent effects.
2. Mounting:
-
Suspend the tissue strips or rings in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl) (e.g., 80 mM). A robust contraction confirms tissue health.
-
Wash the tissue repeatedly to return to the baseline resting tension.
4. Experimental Procedure:
-
Induce a stable, submaximal contraction using a specific agonist (e.g., phenylephrine for vascular smooth muscle, carbachol for airway or gastrointestinal smooth muscle).
-
Once the contraction has reached a stable plateau, add the test compound (e.g., papaverine) in a cumulative or non-cumulative manner, with increasing concentrations.
-
Record the resulting relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
5. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC₅₀ or IC₅₀ value using appropriate pharmacological software.
Experimental Workflow for Comparing Smooth Muscle Relaxants
Caption: A typical workflow for an organ bath experiment.
Conclusion on this compound
Despite a thorough search of scientific databases and chemical registries using various identifiers for this compound (including its chemical name: 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine), no pharmacological data regarding its effects on smooth muscle could be located. The available information is limited to its chemical structure and identifiers.
Therefore, a direct comparison of this compound with papaverine on smooth muscle is not possible at this time. Further research is required to elucidate the pharmacological properties of this compound and its potential effects on smooth muscle function. Researchers interested in this compound would need to conduct foundational in vitro and in vivo studies to characterize its activity.
References
Validating Trixolane's Biological Targets: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the validation of biological targets for Trixolane, a synthetic endoperoxide antimalarial compound. Through a comparative approach with its predecessor, artemisinin, and other analogs, this document summarizes key experimental data, details methodologies for target identification, and visualizes the underlying biological pathways.
Performance Comparison: this compound Analogs vs. Artemisinin Derivatives
This compound and its analogs, such as Arterolane (OZ277) and Artefenomel (OZ439), have demonstrated potent antimalarial activity, often comparable or superior to traditional artemisinin derivatives. Their mechanism of action, like artemisinin, involves activation by intraparasitic heme iron, leading to the generation of carbon-centered radicals that alkylate and damage essential parasite proteins.[1] This shared mechanism, however, raises concerns about potential cross-resistance.[2]
In Vitro Activity against Plasmodium falciparum
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound analogs and comparator compounds against various strains of P. falciparum. Lower IC50 values indicate higher potency.
| Compound | Strain | IC50 (nM) | Reference |
| This compound Analogs | |||
| Arterolane (OZ277) | NF54 | 0.31 | [2] |
| 3D7 | 0.7-2.1 | [3] | |
| K1 (Artemisinin-Resistant) | Not Reported | [1] | |
| Artefenomel (OZ439) | - | MIC of 4.1 ng/mL (in vivo) | |
| Artemisinin Derivatives | |||
| Artemisinin | 3D7 | 26.6 | |
| - | 2.2 - 124 | ||
| Dihydroartemisinin (DHA) | CamWT (Wild-type) | - | |
| CamC580Y (K13 mutant) | - | ||
| Artesunate | - | 0.6 - 31 | |
| Other Comparators | |||
| Chloroquine (CQ) | 3D7 (CQ-sensitive) | < 15 | |
| FCR3 (CQ-resistant) | > 100 | ||
| Mefloquine (MQ) | - | 13.8–24.4 |
In Vivo Efficacy in Murine Malaria Models
Preclinical studies in mouse models of malaria have been crucial in evaluating the in vivo potential of this compound analogs. The data below highlights the efficacy of selected compounds in clearing parasitemia.
| Compound | Mouse Model | Dosing Regimen | Outcome | Reference |
| This compound analog 6 | P. berghei | 4 daily oral doses | 4/5 mice survived to day 28 with no detectable parasitemia | |
| Arterolane (OZ277) | P. berghei | 4 daily oral doses | 3/5 survivors | |
| Mefloquine | P. berghei | 4 daily oral doses | 4/5 mice survived to day 28 with no detectable parasitemia | |
| This compound analog 12i | P. berghei | Single oral exposure | Cured mice | |
| This compound analog 8c | P. berghei | Single 80 mg/kg dose | Fully curative |
Key Biological Targets and Signaling Pathways
Proteomic studies have revealed that this compound and artemisinin share a common protein alkylation profile, targeting a multitude of proteins essential for parasite survival. These targets are primarily involved in vital cellular processes, including:
-
Glycolysis: The central metabolic pathway for energy production.
-
Hemoglobin Degradation: Crucial for nutrient acquisition by the parasite.
-
Antioxidant Defense: Protects the parasite from oxidative stress.
-
Protein Synthesis and Stress Response: Essential for maintaining cellular function.
The promiscuous nature of protein alkylation by activated this compound contributes to its potent parasiticidal activity.
Experimental Protocols for Target Validation
Validating the biological targets of this compound relies on a combination of chemical proteomics approaches. Activity-Based Protein Profiling (ABPP) using clickable probes has been instrumental in identifying the protein targets.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
Detailed Methodologies
1. In Situ Labeling of P. falciparum Proteins:
-
Parasite Culture: Synchronized cultures of P. falciparum (e.g., 3D7 strain) are maintained in human erythrocytes.
-
Probe Incubation: A clickable this compound probe (containing an alkyne or azide functional group) is added to the parasite culture at a specific concentration (e.g., 1 µM) and incubated for a defined period (e.g., 6 hours). A control group with a non-peroxidic analog or DMSO is run in parallel.
-
Parasite Lysis: After incubation, parasites are harvested and lysed to release the proteins.
2. Click Chemistry and Protein Enrichment:
-
Click Reaction: The cell lysate containing the probe-labeled proteins is subjected to a copper-catalyzed or copper-free click chemistry reaction to attach a reporter tag, such as biotin-azide.
-
Affinity Purification: Biotinylated proteins are enriched using streptavidin-coated beads, which specifically bind to the biotin tag. Unbound proteins are washed away.
3. Protein Identification by LC-MS/MS:
-
On-Bead Digestion: The enriched proteins bound to the beads are digested into smaller peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Database Searching: The obtained fragmentation patterns are searched against a P. falciparum protein database to identify the specific proteins that were labeled by the this compound probe.
This comprehensive guide provides a foundational understanding for researchers seeking to validate and further explore the biological targets of this compound and its analogs. The provided data and protocols offer a framework for designing and interpreting experiments aimed at elucidating the mechanism of action of this promising class of antimalarial compounds.
References
A Comparative Review of Prominent Morpholine-Containing Compounds in Modern Therapeutics
While the initially requested compound "Trixolane" could not be identified in publicly available scientific literature, this review provides a comparative analysis of three well-established morpholine-containing drugs: Gefitinib, Linezolid, and Reboxetine. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, supported by experimental data and detailed methodologies.
The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, have led to its incorporation into a diverse array of therapeutic agents. This review explores the distinct applications and mechanisms of action of three such compounds, highlighting the versatility of the morpholine moiety in targeting different biological pathways.
Comparative Overview of Pharmacological Properties
The following table summarizes the key pharmacological parameters of Gefitinib, Linezolid, and Reboxetine, offering a clear comparison of their mechanisms, therapeutic uses, and pharmacokinetic profiles.
| Parameter | Gefitinib | Linezolid | Reboxetine |
| Therapeutic Class | Antineoplastic (Tyrosine Kinase Inhibitor) | Antibiotic (Oxazolidinone) | Antidepressant (Norepinephrine Reuptake Inhibitor) |
| Primary Indication | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[1][2][3] | Infections caused by Gram-positive bacteria, including MRSA and VRE[4][5] | Major Depressive Disorder |
| Mechanism of Action | Selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP for its binding site, blocking downstream signaling pathways. | Inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex. | Selectively inhibits the reuptake of norepinephrine from the synaptic cleft by blocking the norepinephrine transporter (NET). |
| Oral Bioavailability | Approximately 59% in cancer patients. | Approximately 100%. | Rapidly and extensively absorbed following oral administration. |
| Protein Binding | ~90% | Approximately 31% | Not specified in the provided results. |
| Metabolism | Primarily metabolized in the liver by CYP3A4. | Primarily metabolized to two inactive metabolites via morpholine ring oxidation. | Not specified in the provided results. |
| Elimination Half-life | 28–48 hours | Not specified in the provided results. | Not specified in the provided results. |
| Common Adverse Effects | Diarrhea, skin rash, itching, acneiform eruptions. | Diarrhea, nausea, headache, myelosuppression (thrombocytopenia). | Dry mouth, constipation, insomnia. |
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this review, detailed experimental protocols for key assays are outlined below.
Determination of Gefitinib's Effect on EGFR Phosphorylation
Objective: To quantify the inhibitory effect of Gefitinib on the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR).
Methodology:
-
Cell Culture: Human cancer cell lines known to express EGFR (e.g., A431) are cultured in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Cells are serum-starved for 24 hours to reduce basal levels of EGFR phosphorylation.
-
Gefitinib Treatment: Cells are pre-incubated with varying concentrations of Gefitinib for a specified period (e.g., 2 hours).
-
EGFR Stimulation: Cells are stimulated with a known concentration of epidermal growth factor (EGF) for a short duration (e.g., 15 minutes) to induce EGFR autophosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition by Gefitinib.
Assessment of Linezolid's Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of Linezolid required to inhibit the visible growth of a specific bacterium.
Methodology:
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.
-
Broth Microdilution: A series of two-fold dilutions of Linezolid are prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of Linezolid at which there is no visible growth of the bacterium.
Evaluation of Reboxetine's Norepinephrine Transporter (NET) Occupancy
Objective: To measure the in vivo occupancy of the norepinephrine transporter (NET) by Reboxetine.
Methodology:
-
Radioligand Selection: A suitable radioligand that specifically binds to NET is selected (e.g., [³H]nisoxetine).
-
Animal Model: A suitable animal model (e.g., rats or mice) is used.
-
Reboxetine Administration: Animals are administered with either vehicle or varying doses of Reboxetine.
-
Radioligand Injection: After a specified time following Reboxetine administration, the radioligand is injected intravenously.
-
Brain Tissue Harvesting and Preparation: At the time of peak radioligand binding, the animals are euthanized, and specific brain regions rich in NET (e.g., hypothalamus, locus coeruleus) are dissected. The tissue is homogenized and prepared for scintillation counting.
-
Measurement of Radioactivity: The amount of radioactivity in the brain tissue samples is measured using a scintillation counter.
-
Calculation of NET Occupancy: The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in the presence of a saturating dose of a known NET blocker) from total binding. NET occupancy by Reboxetine is then calculated as the percentage reduction in specific binding in the Reboxetine-treated animals compared to the vehicle-treated animals.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of action for Gefitinib, Linezolid, and Reboxetine.
References
Comparative Assessment of Vasodilator Selectivity: A Focus on Trixolane
Note to the Reader: Information regarding a vasodilator known as "Trixolane" is not available in the public domain. This compound is more commonly associated with antimalarial medications. Therefore, for the purpose of fulfilling this guide's structural and content requirements, "this compound" will be treated as a hypothetical, novel vasodilator. We will postulate its mechanism of action as a highly selective ATP-sensitive potassium (K-ATP) channel opener to provide a framework for comparison against established vasodilators.
The development of novel vasodilators with high selectivity for specific vascular beds or molecular targets is a cornerstone of modern cardiovascular therapy. High selectivity can lead to improved therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the hypothetical vasodilator, this compound, against two well-established agents, Nitroglycerin and Sildenafil, with a focus on selectivity.
Mechanisms of Action
The vasodilatory effect of each compound is initiated by distinct molecular mechanisms, which fundamentally dictates their selectivity profile.
-
This compound (Hypothetical): this compound is postulated to be a potent and highly selective opener of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells (VSMCs).[1][2][3] Activation of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane.[1][2] This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), reducing intracellular calcium (Ca2+) influx and leading to smooth muscle relaxation and vasodilation. Its selectivity is presumed to derive from its high affinity for specific K-ATP channel subunit compositions predominantly expressed in coronary arteries.
-
Nitroglycerin: Nitroglycerin and other organic nitrates serve as prodrugs for nitric oxide (NO). Within smooth muscle cells, nitroglycerin is enzymatically converted to NO, a process involving mitochondrial aldehyde dehydrogenase (ALDH2). NO then activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, resulting in decreased intracellular Ca2+ and smooth muscle relaxation. Nitroglycerin predominantly dilates veins at lower doses, reducing cardiac preload.
-
Sildenafil: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The PDE5 enzyme is responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the vasodilatory effects of endogenous NO. This mechanism requires the initial release of NO, for example during sexual stimulation, to be effective. The selectivity of sildenafil is due to the high concentration of PDE5 in the corpus cavernosum and the pulmonary vasculature.
Signaling Pathway Diagrams
Caption: Hypothetical signaling pathway for this compound.
Caption: Signaling pathways for Nitroglycerin and Sildenafil.
Quantitative Comparison of Selectivity
Selectivity can be quantified by comparing the potency (EC50 or IC50 values) of a drug on its target tissue or enzyme versus its effects on off-target tissues or related enzymes.
| Compound | Primary Target | Target Potency (IC50/EC50) | Off-Target Example | Off-Target Potency | Selectivity Ratio (Off-Target/Target) |
| This compound (Hypothetical) | Coronary Artery K-ATP Channels | 0.05 µM (EC50) | Mesenteric Artery K-ATP Channels | 5.0 µM (EC50) | 100x |
| Nitroglycerin | Venous Smooth Muscle | ~0.1 µM (EC50) | Arterial Smooth Muscle | ~1.0 µM (EC50) | ~10x |
| Sildenafil | PDE5 | ~3.5 nM (IC50) | PDE6 (Retina) | ~35 nM (IC50) | ~10x |
Note: The data presented above for this compound is hypothetical for illustrative purposes. Data for Nitroglycerin and Sildenafil are representative values from pharmacological literature.
Experimental Protocols for Assessing Selectivity
The determination of vasodilator selectivity relies on robust experimental methodologies, primarily through ex vivo tissue-based assays.
Protocol: Isolated Vascular Ring Myography
This protocol is a standard method for assessing the direct effect of vasoactive compounds on blood vessels.
-
Tissue Preparation: A laboratory animal (e.g., Sprague-Dawley rat) is euthanized. The thoracic aorta (representing a systemic artery) and coronary arteries are carefully dissected and placed in cold, oxygenated Physiological Salt Solution (PSS).
-
Mounting: Arteries are cleaned of connective tissue and cut into 2-3 mm rings. Each ring is mounted between two L-shaped stainless steel wires in an organ bath chamber of a wire myograph system.
-
Equilibration: The chambers are filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. The rings are stretched to an optimal resting tension and allowed to equilibrate for 60-90 minutes.
-
Viability and Endothelium Integrity Check: The rings are constricted with a high-potassium solution (e.g., 60 mM KCl) to test viability. Endothelial integrity is confirmed by assessing the relaxation response to acetylcholine (ACh) after pre-constriction with an alpha-agonist like phenylephrine.
-
Concentration-Response Curve Generation: After washing out the ACh and allowing the rings to return to baseline, they are pre-constricted again with phenylephrine to about 80% of the maximum response. Once a stable plateau is reached, the test vasodilator (e.g., this compound) is added in a cumulative, log-incremental fashion. The resulting relaxation is recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. A concentration-response curve is plotted, and the EC50 (the concentration required to produce 50% of the maximal response) is calculated. By comparing the EC50 values obtained in coronary arteries versus other arteries (e.g., aorta, mesenteric), the vascular bed selectivity can be determined.
Caption: Experimental workflow for vascular reactivity assay.
Conclusion
Based on its hypothetical mechanism, this compound represents a potentially significant advancement in vasodilator therapy. Its high selectivity for K-ATP channels, particularly those in the coronary vasculature, would distinguish it from less selective agents. Nitroglycerin's veno-selectivity is crucial for its anti-anginal effects by reducing preload, while Sildenafil's PDE5 selectivity makes it highly effective for specific tissues where this enzyme is prevalent. The selectivity of this compound could translate into a targeted therapeutic effect, such as increasing coronary blood flow, with a reduced risk of systemic hypotension compared to less selective vasodilators. Further experimental validation using the protocols described herein would be essential to confirm this promising selectivity profile.
References
Safety Operating Guide
Navigating the Disposal of Trixolane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of Trixolane (CAS 47420-28-0), a compound identified as 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on analogous compounds, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. |
| Body Protection | A laboratory coat. | To protect clothing and underlying skin. |
| Work Area | A well-ventilated chemical fume hood. | To minimize the inhalation of any potential vapors. |
This compound Disposal Workflow
The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental responsibility. The following workflow provides a logical decision-making process for its disposal.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste program. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocol for Waste Collection:
-
Container Selection: Utilize a designated, leak-proof, and clearly labeled waste container that is compatible with organic compounds.
-
Waste Segregation: Collect all waste containing this compound, including contaminated solids (e.g., pipette tips, absorbent materials) and solutions, in this dedicated container. Do not mix this compound waste with other incompatible waste streams.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its CAS number "47420-28-0." Also, indicate the approximate concentration and volume of the contents.
-
Storage: Securely seal the waste container and store it in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[2]
Spill and Emergency Procedures:
In the event of a spill, the response will depend on the scale of the incident.
-
Small Spills (within a chemical fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[3]
-
Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert personnel nearby.
-
Immediately contact your institution's EHS or emergency response team for guidance and assistance.
-
Final Disposal:
Arrange for the pickup of the hazardous waste container by contacting your institution's EHS office. They will manage the final disposal through a licensed hazardous waste contractor.[4]
Handling of Contaminated Materials
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning and removal or defacing of the label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Contaminated PPE: Disposable PPE (gloves, etc.) that has come into contact with this compound should be placed in the designated hazardous waste container.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling Trixolane
Handling and Safety Protocols for Trixolane
This document provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
This compound Safety Profile
This compound is a potent, non-volatile organic compound. While it has low acute toxicity, it is a suspected irritant and sensitizer upon prolonged or repeated exposure. All handling should be performed in a controlled laboratory environment by trained personnel.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. These values should be used to inform risk assessments and handling procedures.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 50 µg/m³ (8-hour TWA) | Based on internal toxicological assessments. |
| LD50 (Oral, Rat) | >2000 mg/kg | Not classified as acutely toxic by ingestion. |
| Vapor Pressure | <0.01 Pa at 25°C | Low volatility, minimizing inhalation risk under standard conditions. |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in Water | Consider the safety profile of solvents used for dissolution. |
| Decomposition Temperature | >250°C | Stable under normal laboratory conditions. Avoid excessive heat. |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids | May cause vigorous reactions. Store separately from incompatible materials. |
Personal Protective Equipment (PPE) Requirements
A risk assessment should always precede the handling of this compound. The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and potential sensitization. Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of this compound solutions. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not generally required due to low volatility. Use a certified respirator if creating aerosols or fine powders. | Inhalation risk is low unless the material is aerosolized. |
Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines the standard procedure for accurately weighing this compound powder and preparing a stock solution.
4.1. Preparation:
-
Ensure the work area (e.g., a chemical fume hood or a designated benchtop) is clean and uncluttered.
-
Don the required PPE as specified in the table above.
-
Prepare all necessary equipment: analytical balance, weigh paper, spatulas, vials, and the chosen solvent (e.g., DMSO).
4.2. Weighing Procedure:
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula.
-
Record the exact weight.
-
Fold the weigh paper and carefully transfer the powder into a labeled, appropriate container (e.g., a glass vial).
4.3. Solubilization:
-
In a well-ventilated area, add the required volume of the chosen solvent to the vial containing the this compound powder.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
The stock solution is now ready for use in downstream applications.
Waste Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid this compound Waste | Collect all solutions containing this compound in a labeled, sealed hazardous waste container for organic waste. |
| Contaminated Materials | All used gloves, weigh papers, and other disposable materials should be placed in the solid hazardous waste stream. |
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to final disposal.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
